molecular formula C27H30O17 B192224 Quercetin 3-gentiobioside CAS No. 117-39-5

Quercetin 3-gentiobioside

Cat. No.: B192224
CAS No.: 117-39-5
M. Wt: 626.5 g/mol
InChI Key: FDRQPMVGJOQVTL-DEFKTLOSSA-N
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Description

Quercetin (CAS 117-39-5), with the molecular formula C₁₅H₁₀O₇ and an IUPAC name of 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, is a prominent flavonol found in a variety of fruits, vegetables, and leaves . It is one of the most abundant dietary flavonoids, with common sources including capers, onions, kale, and berries . This yellow crystalline powder is practically insoluble in cold water but soluble in alcohol . In research settings, Quercetin has been extensively studied for its broad spectrum of biological activities. Its potent antioxidant properties enable it to directly scavenge free radicals and chelate metal ions, thereby reducing oxidative stress and protecting against cellular damage . It also demonstrates significant anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes, making it a compound of interest for various inflammatory conditions . Furthermore, Quercetin exhibits anticancer potential in vitro and in vivo by inhibiting cancer cell proliferation and inducing apoptosis in various cell lines, including those from breast, cervical, and colon cancers . Additional research areas include its antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus by disrupting cell walls and membranes , as well as its investigated cardioprotective , neuroprotective , and antidiabetic properties . Researchers should note that the bioavailability of Quercetin after oral intake is very low, and it undergoes rapid and extensive metabolism . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQPMVGJOQVTL-DEFKTLOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310649
Record name Quercetin 3-O-gentiobioside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7431-83-6, 117-39-5
Record name Quercetin 3-O-gentiobioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7431-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-O-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quercetin 3-O-diglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Quercetin 3-O-gentiobioside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-gentiobioside, a flavonoid glycoside, is a naturally occurring phytochemical of significant interest to the scientific community. This technical guide provides an in-depth overview of its natural sources, discovery, and current understanding of its biological activities. Quantitative data on its presence in various plant species are summarized, and detailed experimental protocols for its extraction and characterization are provided. Furthermore, this document elucidates the known signaling pathways modulated by related quercetin compounds, offering insights into the potential mechanisms of action of Quercetin 3-O-gentiobioside. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Quercetin 3-O-gentiobioside is a derivative of the widely studied flavonol, quercetin, in which a gentiobiose sugar moiety is attached at the 3-hydroxyl position. Flavonoids, as a class of secondary metabolites in plants, are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The glycosylation pattern of flavonoids significantly influences their bioavailability, solubility, and metabolic fate, thereby affecting their pharmacological effects. Understanding the natural distribution and biological functions of specific glycosides like Quercetin 3-O-gentiobioside is crucial for harnessing their therapeutic potential.

Natural Sources of Quercetin 3-O-gentiobioside

Quercetin 3-O-gentiobioside has been identified in a variety of plant species across different families. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Plant Sources of Quercetin 3-O-gentiobioside

Plant SpeciesFamilyPlant Part(s)Reference(s)
Psidium guajava (Guava)MyrtaceaeLeaves[1]
Papaver somniferum (Opium Poppy)Papaveraceae-[1]
Glycine max (Soybean)Fabaceae-[1]
Artemisia gmeliniiAsteraceae-[2]
Lasthenia sp.Asteraceae-[2]
Artemisia iwayomogiAsteraceaeAerial parts[2][3]
Phyllanthus virgatusPhyllanthaceae-[4]
Fagonia glutinosaZygophyllaceae-[4]
Solanum nigrum (Black Nightshade)SolanaceaeHerbs[3]
Brassica napus (Rapeseed)Brassicaceae-[4]
Descurainiae SemenBrassicaceaeSeeds[5]

Note: A hyphen (-) indicates that the specific plant part was not specified in the cited source.

Discovery and Characterization

The historical details surrounding the initial discovery and characterization of Quercetin 3-O-gentiobioside are not extensively documented in readily available literature. The identification of this and other flavonoid glycosides has been intrinsically linked to the advancement of chromatographic and spectroscopic techniques.

The general workflow for the discovery and characterization of such natural products involves a series of systematic steps.

Discovery_Workflow A Plant Material Collection & Drying B Extraction with Organic Solvents (e.g., Methanol, Ethanol) A->B C Solvent Partitioning (e.g., with n-hexane, ethyl acetate) B->C D Column Chromatography (e.g., Silica Gel, Sephadex) C->D E Fraction Collection and Analysis (e.g., TLC, HPLC) D->E F Isolation of Pure Compound E->F G Structural Elucidation F->G H Spectroscopic Analysis (NMR, Mass Spectrometry) G->H I Comparison with Standards and Literature Data G->I

Figure 1. General workflow for the discovery and isolation of flavonoid glycosides.

Experimental Protocols

The following sections outline generalized experimental methodologies for the extraction, isolation, and identification of Quercetin 3-O-gentiobioside from plant materials. These protocols are based on established techniques in phytochemistry.

Extraction

Objective: To extract crude flavonoids, including Quercetin 3-O-gentiobioside, from plant tissue.

Methodology:

  • Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent, typically 70-80% aqueous methanol or ethanol, at room temperature for 24-48 hours with occasional agitation.

    • Alternatively, perform Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Isolation and Purification

Objective: To isolate and purify Quercetin 3-O-gentiobioside from the crude extract.

Methodology:

  • Solvent Partitioning: Resuspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.

  • Fraction Analysis: Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the target compound.

  • Preparative HPLC: For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a gradient of acetonitrile and water with a small percentage of formic acid.

Identification and Structural Elucidation

Objective: To confirm the identity and structure of the isolated compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of the isolated compound with that of a commercial standard of Quercetin 3-O-gentiobioside under the same chromatographic conditions.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H-NMR and 13C-NMR to elucidate the detailed structure of the molecule, including the positions of the sugar moiety and the aglycone. Two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) are often necessary for complete structural assignment.

Biological Activities and Signaling Pathways

While research specifically on Quercetin 3-O-gentiobioside is limited, the biological activities of its aglycone, quercetin, and other quercetin glycosides are well-documented. These compounds are known to possess potent antioxidant and anti-inflammatory properties. The sugar moiety can influence the absorption and metabolism of the flavonoid, potentially modulating its activity.

Antioxidant Activity

Quercetin and its derivatives act as antioxidants through several mechanisms, including scavenging free radicals and chelating metal ions. The antioxidant activity is a cornerstone of its potential health benefits.

Anti-inflammatory Activity

Quercetin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This is often mediated through the modulation of key signaling pathways. While direct evidence for Quercetin 3-O-gentiobioside is still emerging, the pathways influenced by quercetin provide a strong basis for its potential mechanisms.

Signaling_Pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_quercetin Quercetin Glycosides cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB Activates MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK Activates Akt Akt/GSK3β/β-catenin Pathway Stimulus->Akt Activates Quercetin Quercetin/Quercetin Glycosides Quercetin->NFkB Inhibits Quercetin->MAPK Inhibits Quercetin->Akt Modulates Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Inflammation Promotes MAPK->Inflammation Promotes Akt->Inflammation Modulates

Figure 2. Potential signaling pathways modulated by quercetin and its glycosides.

Conclusion and Future Directions

Quercetin 3-O-gentiobioside is a naturally occurring flavonoid glycoside with a widespread distribution in the plant kingdom. While its biological activities are not as extensively studied as its aglycone, quercetin, the existing knowledge on related compounds suggests its potential as a valuable phytochemical with antioxidant and anti-inflammatory properties.

Future research should focus on several key areas:

  • Quantitative Analysis: More comprehensive studies are needed to quantify the concentration of Quercetin 3-O-gentiobioside in a wider range of plant sources and under different environmental conditions.

  • Pharmacokinetics: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of Quercetin 3-O-gentiobioside to better predict its in vivo efficacy.

  • Mechanism of Action: Elucidating the specific signaling pathways and molecular targets of Quercetin 3-O-gentiobioside will be crucial for understanding its therapeutic potential.

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of Quercetin 3-O-gentiobioside for various health conditions.

This technical guide serves as a foundational resource to stimulate further investigation into this promising natural compound and to facilitate its potential development into novel therapeutic agents.

References

Physicochemical Properties of Quercetin 3-O-gentiobioside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-gentiobioside is a naturally occurring flavonoid glycoside found in a variety of plant sources, including guava, opium poppy, and soy bean.[1] As a derivative of quercetin, one of the most studied flavonoids, it is of significant interest to researchers in the fields of pharmacology, biochemistry, and drug development. Understanding the physicochemical properties of this compound is fundamental to exploring its therapeutic potential, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This technical guide provides a comprehensive overview of the core physicochemical properties of Quercetin 3-O-gentiobioside, detailed experimental protocols for their determination, and an exploration of its potential involvement in key cellular signaling pathways.

Physicochemical Data

The following table summarizes the key physicochemical properties of Quercetin 3-O-gentiobioside. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C27H30O17[2][3][4]
Molecular Weight 626.5 g/mol [2][3]
Melting Point 202-204 °C, 206 °C, 230 °C[1]
Solubility Slightly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1][4]
logP (Octanol-Water Partition Coefficient) -0.48 (ALOGPS), -1.8 (XLogP3 3.0), -1.9 (ChemAxon)[1][3]
pKa (Acid Dissociation Constant) 6.43 (Strongest Acidic, ChemAxon)[1]
Appearance Yellow powder[4]

Experimental Protocols

Detailed and accurate determination of physicochemical properties is crucial for drug development and research. Below are generalized yet detailed protocols for key experiments, adapted for Quercetin 3-O-gentiobioside based on standard flavonoid analysis techniques.

Determination of Melting Point

Methodology: Capillary Melting Point Method

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of Quercetin 3-O-gentiobioside is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Solubility

Methodology: Shake-Flask Method

  • Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of Quercetin 3-O-gentiobioside is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is centrifuged to separate the undissolved solid.

    • The concentration of Quercetin 3-O-gentiobioside in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

Determination of Octanol-Water Partition Coefficient (logP)

Methodology: Shake-Flask Method

  • Apparatus: Separatory funnel, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • A solution of Quercetin 3-O-gentiobioside of known concentration is prepared in either water-saturated octanol or octanol-saturated water.

    • Equal volumes of this solution and the other immiscible phase are added to a separatory funnel.

    • The funnel is shaken for a set period to allow for partitioning of the solute between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of Quercetin 3-O-gentiobioside in both the octanol and aqueous phases is determined using a suitable analytical technique.

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Characterization by Spectroscopic Methods

a. UV-Visible (UV-Vis) Spectrophotometry

  • Purpose: To determine the absorption maxima (λmax) which can be used for quantification and to provide information about the flavonoid structure.

  • Protocol:

    • A dilute solution of Quercetin 3-O-gentiobioside is prepared in a suitable solvent (e.g., ethanol or methanol).

    • The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer, with the solvent as a blank.

    • The wavelengths of maximum absorbance are identified. For quercetin and its glycosides, two characteristic absorption bands are typically observed.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the detailed chemical structure of the molecule.

  • Protocol:

    • A sample of Quercetin 3-O-gentiobioside is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

    • 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

    • The chemical shifts, coupling constants, and correlations are analyzed to confirm the structure of the quercetin aglycone and the nature and attachment point of the gentiobioside moiety.

c. Mass Spectrometry (MS)

  • Purpose: To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula and structure.

  • Protocol:

    • A solution of Quercetin 3-O-gentiobioside is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled with a liquid chromatography system (LC-MS).

    • The mass spectrum is acquired in both positive and negative ion modes.

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight.

    • Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and the resulting fragment ions are analyzed to confirm the structure, including the glycosidic linkages.

Involvement in Signaling Pathways

While much of the research on the biological activity of quercetin glycosides focuses on the effects of the aglycone, quercetin, it is understood that glycosides can act as pro-drugs, releasing quercetin upon hydrolysis in the body. Quercetin is a well-documented modulator of several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and antioxidant defense.

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is common in various diseases, including cancer. Quercetin has been shown to inhibit the PI3K-Akt pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Quercetin Quercetin (from Quercetin 3-O-gentiobioside) Quercetin->PI3K inhibits

Quercetin's inhibition of the PI3K-Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including inflammation, stress responses, and apoptosis. The MAPK family includes ERK, JNK, and p38. Quercetin has been shown to modulate MAPK signaling, often leading to anti-inflammatory and pro-apoptotic effects.[5][6]

MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress, Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Quercetin Quercetin (from Quercetin 3-O-gentiobioside) Quercetin->MAPKK modulates Quercetin->MAPK modulates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression

Modulation of the MAPK signaling pathway by Quercetin.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response of cells. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. Quercetin is a known activator of the Nrf2 pathway, contributing to its potent antioxidant effects.[1][3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binding/ degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Quercetin Quercetin (from Quercetin 3-O-gentiobioside) Quercetin->Keap1 inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates

Activation of the Nrf2 antioxidant pathway by Quercetin.

Conclusion

Quercetin 3-O-gentiobioside possesses a distinct set of physicochemical properties that are critical to its potential as a bioactive compound. This guide has provided a summary of these properties, outlined the experimental methodologies for their determination, and explored the likely involvement of its aglycone, quercetin, in key cellular signaling pathways. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is the first step toward unlocking the full therapeutic potential of this promising natural product. Further experimental validation of the predicted properties and direct investigation into the biological activities of the glycoside form are warranted to advance its development as a potential therapeutic agent.

References

The Biosynthesis of Quercetin 3-O-gentiobioside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-gentiobioside, a naturally occurring flavonoid glycoside, exhibits a range of pharmacological activities, making it a compound of significant interest in drug development. Understanding its biosynthesis in plants is crucial for optimizing its production through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the biosynthesis pathway of Quercetin 3-O-gentiobioside, detailing the enzymatic steps, presenting key quantitative data, and offering comprehensive experimental protocols for the characterization of the involved enzymes.

Introduction to Flavonoid Glycosylation

Flavonoids are a diverse class of plant secondary metabolites that play crucial roles in plant physiology and have numerous health benefits for humans. Glycosylation, the enzymatic addition of sugar moieties to the flavonoid backbone, is a key modification that enhances their solubility, stability, and bioavailability. This process is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). The biosynthesis of complex flavonoid glycosides, such as Quercetin 3-O-gentiobioside, often involves a sequential series of glycosylation steps, each catalyzed by a specific UGT.

The Biosynthesis Pathway of Quercetin 3-O-gentiobioside

The formation of Quercetin 3-O-gentiobioside is a two-step enzymatic process starting from the flavonoid aglycone, quercetin.

Step 1: Formation of Quercetin 3-O-glucoside

The initial step involves the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonoid 3-O-glucosyltransferase (F3GT) . Several UGTs have been identified in various plant species that can perform this reaction. For example, UGT78D1 from Arabidopsis thaliana has been shown to glucosylate quercetin at the 3-O-position[1].

Step 2: Formation of Quercetin 3-O-gentiobioside

The second step is the addition of a second glucose molecule to the 6''-hydroxyl group of the glucose moiety of Quercetin 3-O-glucoside, forming a β-1,6-glucosidic bond. This reaction is catalyzed by a specific flavonoid 3-O-glucoside 6''-O-glucosyltransferase . A well-characterized enzyme for this step is CaUGT3 from Catharanthus roseus[2][3]. This enzyme specifically recognizes the flavonoid 3-O-glucoside as its substrate and utilizes UDP-glucose as the sugar donor to form the gentiobioside linkage.

Quantitative Data

The following tables summarize the kinetic parameters of the key enzymes involved in the biosynthesis of Quercetin 3-O-gentiobioside.

Table 1: Kinetic Parameters of Flavonoid 3-O-glucosyltransferase (UGT78D1 from Arabidopsis thaliana) for Quercetin

SubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Quercetin15.2 ± 1.81.2 ± 0.1[1]

Note: Data is for the formation of Quercetin 3-O-glucoside. The original study focused on rhamnosylation but also demonstrated glucosylation activity.

Table 2: Kinetic Parameters of Flavonoid 3-O-glucoside 6''-O-glucosyltransferase (CaUGT3 from Catharanthus roseus)

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Quercetin 3-O-glucoside0.23 ± 0.0213.1 ± 0.357.0[2]
Kaempferol 3-O-glucoside0.14 ± 0.0112.5 ± 0.289.3[2]

Mandatory Visualization

Biosynthesis_of_Quercetin_3_O_gentiobioside Quercetin Quercetin Q3G Quercetin 3-O-glucoside Quercetin->Q3G Q3Genti Quercetin 3-O-gentiobioside Q3G->Q3Genti UDP_Glc1 UDP-Glucose F3GT Flavonoid 3-O-glucosyltransferase (e.g., UGT78D1) UDP_Glc1->F3GT UDP1 UDP UDP_Glc2 UDP-Glucose F3G6GGT Flavonoid 3-O-glucoside 6''-O-glucosyltransferase (e.g., CaUGT3) UDP_Glc2->F3G6GGT UDP2 UDP F3GT->Q3G F3GT->UDP1 F3G6GGT->Q3Genti F3G6GGT->UDP2

Biosynthesis pathway of Quercetin 3-O-gentiobioside.

Experimental Protocols

Heterologous Expression and Purification of UGTs

This protocol is adapted for the expression of plant UGTs in E. coli.

5.1.1. Gene Cloning and Vector Construction

  • Amplify the full-length open reading frame of the target UGT (e.g., F3GT or CaUGT3) from plant cDNA using gene-specific primers with appropriate restriction sites.

  • Clone the amplified PCR product into an expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His6-tagged fusion protein.

  • Verify the construct by DNA sequencing.

5.1.2. Protein Expression

  • Transform E. coli BL21(DE3) cells with the expression vector.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.

5.1.3. Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 min at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • Desalt and concentrate the purified protein using an appropriate method (e.g., ultrafiltration).

UGT Enzyme Assay

This protocol is for the in vitro characterization of UGT activity using HPLC analysis.

5.2.1. Reaction Mixture

A typical reaction mixture (total volume of 50 µL) contains:

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 1 mM UDP-glucose (sugar donor)

  • 100 µM flavonoid substrate (e.g., quercetin or quercetin 3-O-glucoside, dissolved in DMSO)

  • 1-5 µg of purified recombinant UGT enzyme

5.2.2. Reaction Procedure

  • Pre-incubate the reaction mixture without UDP-glucose at 30°C for 5 minutes.

  • Initiate the reaction by adding UDP-glucose.

  • Incubate the reaction at 30°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of methanol or by adding an acid (e.g., 5 µL of 20% trifluoroacetic acid).

  • Centrifuge the mixture at 13,000 x g for 10 minutes to pellet any precipitated protein.

  • Analyze the supernatant by HPLC.

5.2.3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for flavonoids (e.g., 350 nm).

  • Quantification: Identify and quantify the product peak by comparing its retention time and UV spectrum with an authentic standard. The amount of product formed can be calculated from a standard curve.

Experimental Workflow

Experimental_Workflow start Start cloning Gene Cloning and Vector Construction start->cloning expression Heterologous Expression in E. coli cloning->expression purification Protein Purification (Ni-NTA) expression->purification sds_page SDS-PAGE Analysis purification->sds_page enzyme_assay UGT Enzyme Assay purification->enzyme_assay sds_page->enzyme_assay hplc HPLC Analysis enzyme_assay->hplc kinetics Kinetic Parameter Determination hplc->kinetics end End kinetics->end

Workflow for UGT characterization.

Conclusion

The biosynthesis of Quercetin 3-O-gentiobioside is a two-step glycosylation process mediated by specific UDP-glycosyltransferases. The identification and characterization of these enzymes, such as flavonoid 3-O-glucosyltransferases and flavonoid 3-O-glucoside 6''-O-glucosyltransferases, are essential for the biotechnological production of this valuable compound. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway and to engineer novel biocatalytic systems for the synthesis of complex flavonoid glycosides.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Quercetin 3-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric fragmentation behavior of Quercetin 3-O-gentiobioside, a significant flavonoid glycoside. The information herein is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who utilize mass spectrometry for structural elucidation and quantification.

Introduction

Quercetin 3-O-gentiobioside is a naturally occurring flavonoid consisting of the aglycone quercetin linked to a gentiobiose (a disaccharide of two glucose units) at the 3-hydroxyl position.[1][2][3] Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate identification and characterization in complex biological matrices and natural product extracts. This guide focuses on the fragmentation typically observed using electrospray ionization (ESI) in negative ion mode, which is a common and sensitive method for analyzing flavonoids.

Mass Spectrometry Data

The fragmentation of Quercetin 3-O-gentiobioside is characterized by the sequential loss of its sugar moieties, ultimately yielding the quercetin aglycone. The key quantitative data obtained from tandem mass spectrometry (MS/MS) analysis are summarized in the table below. The analysis is typically performed in negative ion mode.

Ion Description Proposed Structure Precursor Ion (m/z) Product Ions (m/z) Neutral Loss (Da)
Deprotonated Molecule[Quercetin 3-O-gentiobioside - H]⁻625.14463.09162.05
301.03324.10 (162.05 + 162.05)
Intermediate Fragment[Quercetin 3-O-glucoside - H]⁻463.09301.03162.05
Aglycone[Quercetin - H]⁻301.03273.04, 255.03, 178.99, 151.0028 (CO), 46 (CO+H₂O), 122 (C₈H₂O₂), 150 (C₈H₆O₃)

Note: The m/z values are based on the monoisotopic mass of the compound (C₂₇H₃₀O₁₇, Exact Mass: 626.15 g/mol ). The fragmentation of the quercetin aglycone can produce a variety of product ions depending on the collision energy.

Fragmentation Pathway

The fragmentation of Quercetin 3-O-gentiobioside in negative ion mode ESI-MS/MS follows a predictable pathway. The primary fragmentation event is the cleavage of the O-glycosidic bond, which is the most labile bond. This results in the neutral loss of a glucose unit. This process can occur sequentially for the two glucose units of the gentiobiose moiety.

The fragmentation pathway can be visualized as follows:

fragmentation_pathway struct0 [M-H]⁻ m/z 625.14 loss1 -162.05 Da struct1 [M-H-162]⁻ Quercetin 3-O-glucoside m/z 463.09 struct0->struct1 - Glucose loss2 -162.05 Da struct2 [M-H-324]⁻ Quercetin Aglycone m/z 301.03 struct1->struct2 struct3 Further Fragments m/z 273.04, 255.03, 178.99, 151.00 struct2->struct3

Caption: Fragmentation pathway of Quercetin 3-O-gentiobioside in negative ion mode.

Further fragmentation of the quercetin aglycone ([M-H]⁻ at m/z 301.03) can occur at higher collision energies, leading to characteristic product ions. These include fragments resulting from retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like CO and H₂O.[4]

Experimental Protocols

A typical experimental setup for the analysis of Quercetin 3-O-gentiobioside involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Extraction: Plant material or biological samples are extracted with a suitable solvent, typically a mixture of methanol or ethanol and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve extraction efficiency and peak shape during chromatography.

  • Purification (Optional): Solid-phase extraction (SPE) may be used to clean up the extract and remove interfering substances.

  • Filtration: The final extract is filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography
  • Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale separations.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

Mass Spectrometry
  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for flavonoids.

  • Polarity: Negative ion mode is generally preferred for flavonoids as it provides high sensitivity and characteristic fragmentation patterns.

  • MS/MS Analysis: Tandem mass spectrometry is performed using either a triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or ion trap mass spectrometer.

    • Precursor Ion Selection: The deprotonated molecule [M-H]⁻ of Quercetin 3-O-gentiobioside (m/z 625.14) is selected in the first mass analyzer.

    • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell using an inert gas (e.g., argon or nitrogen).

    • Product Ion Scanning: The resulting product ions are analyzed in the second mass analyzer.

The following diagram illustrates a typical experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis extraction Extraction purification Purification (SPE) extraction->purification filtration Filtration purification->filtration injection Injection filtration->injection separation C18 Column Separation injection->separation ionization ESI (Negative Mode) separation->ionization ms1 MS1: Precursor Ion Selection (m/z 625.14) ionization->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2: Product Ion Analysis cid->ms2 identification Compound Identification ms2->identification quantification Quantification identification->quantification

Caption: A generalized workflow for the LC-MS/MS analysis of flavonoids.

Conclusion

The mass spectrometric fragmentation of Quercetin 3-O-gentiobioside is a well-defined process that allows for its confident identification in complex samples. By understanding the characteristic neutral losses of the glycosidic units and the subsequent fragmentation of the quercetin aglycone, researchers can effectively utilize LC-MS/MS for both qualitative and quantitative analysis. The methodologies outlined in this guide provide a solid foundation for developing robust analytical methods for this and other related flavonoid glycosides.

References

Quercetin 3-O-gentiobioside (CAS: 7431-83-6): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Promising Flavonoid Glycoside

Quercetin 3-O-gentiobioside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest in the scientific community. With its potential therapeutic applications spanning metabolic diseases, oncology, and inflammatory conditions, a thorough understanding of its biochemical profile is crucial for researchers and drug development professionals. This technical guide provides a comprehensive overview of Quercetin 3-O-gentiobioside, summarizing its chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

Quercetin 3-O-gentiobioside is characterized by the chemical formula C27H30O17 and a molecular weight of 626.52 g/mol .[1][2] It is a glycoside derivative of quercetin, where a gentiobiose sugar molecule is attached to the quercetin backbone. This structural feature influences its solubility and bioavailability compared to its aglycone form, quercetin.

PropertyValueReference
CAS Number 7431-83-6[3]
Molecular Formula C27H30O17[1][2]
Molecular Weight 626.52 g/mol [1][2]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[2]
Synonyms Quercetin 3-gentiobioside, Quercetin 3-β-gentiobioside[3]
Solubility Slightly soluble in water[3]

Biological Activities and Quantitative Data

Quercetin 3-O-gentiobioside has demonstrated a range of biological activities, with notable inhibitory effects on key enzymes implicated in disease pathogenesis. The following tables summarize the available quantitative data on its efficacy.

Enzyme Inhibition
Target EnzymeInhibition ParameterValuePotential Therapeutic AreaReference
AromataseKi46.77 nMBreast Cancer[4]
Aldose Reductase (AR)IC5010.60 μMDiabetic Complications[4]
Inhibition of Advanced Glycation End Product (AGE) Formation
AssayInhibition ParameterValuePotential Therapeutic AreaReference
AGE FormationIC50109.46 μMDiabetic Complications[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies for the key bioassays mentioned, based on standard practices for flavonoid compounds.

Aromatase Inhibition Assay

Aromatase activity is typically measured using a fluorometric assay. The protocol involves the use of a recombinant human aromatase enzyme, a substrate that becomes fluorescent upon enzymatic conversion, and a test compound.

  • Preparation of Reagents : Prepare assay buffer, a solution of the test compound (Quercetin 3-O-gentiobioside) at various concentrations, a solution of the aromatase enzyme, and the fluorogenic substrate.

  • Reaction Setup : In a 96-well plate, add the assay buffer, the test compound solution, and the aromatase enzyme solution.

  • Incubation : Incubate the plate to allow the test compound to interact with the enzyme.

  • Initiation of Reaction : Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis : Calculate the rate of the enzymatic reaction. The inhibitory activity of the test compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. The Ki value is then determined through kinetic analysis.[5]

Aldose Reductase (AR) Inhibition Assay

The inhibitory effect on aldose reductase can be determined spectrophotometrically by measuring the decrease in NADPH consumption.

  • Enzyme Preparation : Prepare a purified or partially purified aldose reductase enzyme from a source such as rat lens.

  • Reaction Mixture : Prepare a reaction mixture containing phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound (Quercetin 3-O-gentiobioside) at varying concentrations.

  • Initiation of Reaction : Start the reaction by adding the enzyme to the reaction mixture.

  • Spectrophotometric Measurement : Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence of the test compound to the rate in the control (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Advanced Glycation End Product (AGE) Formation Inhibition Assay

This assay measures the ability of a compound to inhibit the non-enzymatic glycation of proteins, a key process in the development of diabetic complications.

  • Reaction Setup : A reaction mixture is prepared containing a protein (e.g., bovine serum albumin - BSA), a reducing sugar (e.g., glucose or fructose), and the test compound (Quercetin 3-O-gentiobioside) in a phosphate buffer.

  • Incubation : The mixture is incubated at 37°C for an extended period (e.g., several days or weeks) to allow for the formation of AGEs.

  • Measurement of AGEs : The formation of AGEs is quantified by measuring the fluorescence of the solution at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.

  • Calculation of Inhibition : The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control samples without the inhibitor. The IC50 value is determined from the dose-response curve.[6][7][8]

Signaling Pathways and Mechanisms of Action

While direct evidence for the modulation of signaling pathways by Quercetin 3-O-gentiobioside is limited, extensive research on its aglycone, quercetin, provides a strong basis for its likely mechanisms of action. Quercetin is known to influence several key signaling pathways involved in inflammation, oxidative stress, and cell survival. It is plausible that Quercetin 3-O-gentiobioside exerts its effects either directly or after being metabolized to quercetin.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Quercetin has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[9][10][11][12][13]

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Quercetin 3-O-gentiobioside Quercetin 3-O-gentiobioside Quercetin 3-O-gentiobioside->IKK Inhibition Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Activation

Caption: Putative inhibition of the NF-κB signaling pathway by Quercetin 3-O-gentiobioside.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Quercetin is a known activator of the Nrf2 pathway.[14][15][16][17]

Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Quercetin 3-O-gentiobioside Quercetin 3-O-gentiobioside Quercetin 3-O-gentiobioside->Keap1 Inhibition ARE ARE Nucleus->ARE Binding Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Activation

Caption: Postulated activation of the Nrf2 antioxidant pathway by Quercetin 3-O-gentiobioside.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The main MAPK families are ERK, JNK, and p38. Quercetin has been shown to modulate MAPK signaling, often inhibiting the activation of pro-inflammatory kinases like p38 and JNK.[11][18][19][20][21]

MAPK_Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) Quercetin 3-O-gentiobioside Quercetin 3-O-gentiobioside Quercetin 3-O-gentiobioside->MAPK Modulation Transcription Factors Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response MAPK->Transcription Factors

Caption: General overview of MAPK signaling modulation, a potential mechanism for Quercetin 3-O-gentiobioside.

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro bioactivity of Quercetin 3-O-gentiobioside.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Quercetin 3-O-gentiobioside (Stock Solution) Treatment Cell Treatment with Compound & Stimuli Compound->Treatment Cells Cell Culture (e.g., Macrophages, Cancer cells) Cells->Treatment Reagents Assay Reagents (e.g., Buffers, Substrates) Assay Bioassay Performance (e.g., ELISA, Western Blot, qPCR) Reagents->Assay Incubation Incubation Treatment->Incubation Incubation->Assay Data Data Acquisition Assay->Data Stats Statistical Analysis Data->Stats Results Interpretation of Results Stats->Results

Caption: A generalized workflow for in vitro evaluation of Quercetin 3-O-gentiobioside.

Conclusion and Future Directions

Quercetin 3-O-gentiobioside is a flavonoid glycoside with demonstrated inhibitory activity against aromatase, aldose reductase, and the formation of advanced glycation end products. These activities suggest its potential as a therapeutic agent for breast cancer and diabetic complications. While the detailed mechanisms of action for the gentiobioside form are still under investigation, the extensive research on its aglycone, quercetin, points towards the modulation of key signaling pathways such as NF-κB, Nrf2, and MAPK as likely contributors to its biological effects.

Future research should focus on elucidating the specific molecular interactions of Quercetin 3-O-gentiobioside with its target enzymes and signaling proteins. In vivo studies are crucial to determine its pharmacokinetic profile, bioavailability, and efficacy in preclinical disease models. A deeper understanding of how the gentiobiose moiety affects its absorption, metabolism, and activity will be vital for its development as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this promising natural compound.

References

Preliminary Biological Activity of Quercetin 3-O-gentiobioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-gentiobioside is a glycosidic derivative of the flavonoid quercetin, a compound renowned for its diverse pharmacological properties. While extensive research has elucidated the biological activities of quercetin, specific data on its 3-O-gentiobioside form are less abundant in publicly available literature. This technical guide synthesizes the current understanding of the preliminary biological activities of Quercetin 3-O-gentiobioside, drawing inferences from the well-documented effects of its aglycone, quercetin, and other related quercetin glycosides. This document provides a comprehensive overview of its potential antioxidant, anti-inflammatory, and anticancer properties, complete with detailed experimental protocols and visual representations of key signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their significant health benefits. Quercetin (3,3',4',5,7-pentahydroxyflavone) is one of the most studied flavonoids, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In nature, quercetin often exists in its glycosidic forms, where a sugar moiety is attached to the quercetin backbone. Quercetin 3-O-gentiobioside is one such derivative, featuring a gentiobiose sugar molecule linked at the 3-hydroxyl position.

The addition of a sugar moiety can significantly influence the bioavailability, solubility, and metabolic fate of quercetin, thereby modulating its biological activity. While the aglycone, quercetin, is generally considered more potent in in vitro assays, its glycosides are often more prevalent in dietary sources and may be hydrolyzed in the body to release the active aglycone. This guide focuses on the preliminary biological activities attributed to Quercetin 3-O-gentiobioside, providing a framework for its scientific investigation.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Comparative Antioxidant Activity

Direct quantitative antioxidant activity data for Quercetin 3-O-gentiobioside is scarce. However, studies on other quercetin glycosides suggest that the antioxidant capacity is influenced by the nature and position of the sugar moiety. Theoretical studies using density functional theory (DFT) indicate that in the gas phase, the antioxidant capacity of quercetin is higher than its glucosides.[1][2] This is often attributed to the presence of free hydroxyl groups, which are crucial for radical scavenging.[3] Experimental studies comparing quercetin with its non-acetylated glycosides have shown quercetin to be a more potent antioxidant in various assays.[3]

Table 1: Comparative Antioxidant Activity of Quercetin and its Derivatives

CompoundAssayIC50 (µg/mL)Reference
QuercetinDPPH9.64[4]
QuercetinH2O2 scavenging36.22[4]
QuercetinABTS1.89[5]
Quercetin-3-O-glucosideDPPH22[6]
Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve Quercetin 3-O-gentiobioside in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the DPPH solution to each well.

    • Add 20 µL of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid or Trolox).

    • For the blank, use 20 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of Quercetin 3-O-gentiobioside and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound or a standard.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Quercetin is a well-known anti-inflammatory agent that can modulate various inflammatory pathways.[7]

Inhibition of Pro-inflammatory Mediators

Quercetin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inflammatory mediator nitric oxide (NO).[7][8] This inhibition is often mediated through the suppression of key signaling pathways like NF-κB and MAPK.[9] While specific data for Quercetin 3-O-gentiobioside is limited, it is plausible that it exerts similar, though potentially less potent, anti-inflammatory effects. One study showed that quercetin and its derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[10]

Table 2: Anti-inflammatory Activity of Quercetin

Cell LineStimulantInhibited MediatorIC50 (µM)Reference
RAW 264.7LPSNO~20[11]
RAW 264.7LPSTNF-α~15[11]
RAW 264.7LPSPGE2~10[11]
Experimental Protocol for Nitric Oxide (NO) Production Assay

Principle: This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Quercetin 3-O-gentiobioside for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

Anticancer Activity

Quercetin has demonstrated significant anticancer properties in numerous in vitro and in vivo studies, acting through multiple mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of metastasis.[12]

Cytotoxicity against Cancer Cell Lines

Quercetin exhibits cytotoxic effects against a wide range of cancer cell lines, with IC50 values varying depending on the cell line and duration of exposure.[12][13][14] The anticancer activity of quercetin glycosides is generally considered to be lower than that of the aglycone in vitro.

Table 3: Anticancer Activity of Quercetin against Various Cell Lines

Cell LineCancer TypeIC50 (µM) at 48hReference
HL-60Leukemia~7.7 (96h)[13]
MCF-7Breast Cancer~37 (24h)[14]
HT-29Colon Cancer~100[15]
SW480Colon Cancer~100[15]
Caco-2Colon Cancer~35[15]
SW620Colon Cancer~20[15]
Experimental Protocol for Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of Quercetin 3-O-gentiobioside for 24, 48, or 72 hours.

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Modulation of Signaling Pathways

The biological activities of quercetin are underpinned by its ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation and immunity. Quercetin has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of pro-inflammatory mediators.[8][9] This inhibition can occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.[16] It is anticipated that Quercetin 3-O-gentiobioside may also modulate this pathway, although likely to a lesser extent than its aglycone.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB degradation of IκBα Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates Quercetin Quercetin 3-O-gentiobioside Quercetin->IKK inhibits Quercetin->NFkB inhibits translocation

Figure 1: Quercetin's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Quercetin has been shown to modulate the activity of these kinases, often in a context-dependent manner.[9][17] For instance, quercetin can inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli.[18][19]

MAPK_Pathway Stimuli Stress / Mitogens (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., MEKK, MKK) Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Quercetin Quercetin 3-O-gentiobioside Quercetin->p38 inhibits Quercetin->JNK inhibits

Figure 2: Modulation of the MAPK Signaling Pathway by Quercetin.
Experimental Protocol for Western Blot Analysis of Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Methodology:

  • Cell Lysis and Protein Extraction:

    • Treat cells with Quercetin 3-O-gentiobioside and/or a stimulant (e.g., LPS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, total p38, phospho-NF-κB p65) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

Conclusion and Future Directions

Quercetin 3-O-gentiobioside, as a glycosidic form of quercetin, holds promise as a bioactive compound with potential applications in the prevention and treatment of various diseases. While direct evidence of its biological activities is currently limited, the extensive research on its aglycone, quercetin, provides a strong rationale for further investigation. The antioxidant, anti-inflammatory, and anticancer properties of quercetin are well-established, and it is plausible that Quercetin 3-O-gentiobioside shares these activities, albeit with potentially different potencies and pharmacokinetic profiles.

Future research should focus on isolating or synthesizing pure Quercetin 3-O-gentiobioside to conduct comprehensive in vitro and in vivo studies. Key areas of investigation should include:

  • Quantitative determination of its antioxidant capacity using a battery of assays.

  • Elucidation of its anti-inflammatory mechanisms , including its effects on cytokine production and key inflammatory signaling pathways.

  • Evaluation of its anticancer potential against a panel of cancer cell lines and in animal models.

  • Pharmacokinetic and bioavailability studies to understand its absorption, metabolism, and distribution in the body.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of Quercetin 3-O-gentiobioside and pave the way for its development as a novel nutraceutical or pharmaceutical agent.

Experimental Workflows

Experimental_Workflow Start Start: Quercetin 3-O-gentiobioside Antioxidant Antioxidant Activity Start->Antioxidant Anti_inflammatory Anti-inflammatory Activity Start->Anti_inflammatory Anticancer Anticancer Activity Start->Anticancer DPPH DPPH Assay Antioxidant->DPPH ABTS ABTS Assay Antioxidant->ABTS NO_Production NO Production Assay (RAW 264.7 cells) Anti_inflammatory->NO_Production Cytokine_Analysis Cytokine Analysis (ELISA) Anti_inflammatory->Cytokine_Analysis Signaling Signaling Pathway Analysis Anti_inflammatory->Signaling MTT MTT Assay (Cancer Cell Lines) Anticancer->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Anticancer->Apoptosis Anticancer->Signaling Data_Analysis Data Analysis & Interpretation DPPH->Data_Analysis ABTS->Data_Analysis NO_Production->Data_Analysis Cytokine_Analysis->Data_Analysis MTT->Data_Analysis Apoptosis->Data_Analysis Western_Blot Western Blot (NF-κB, MAPK) Signaling->Western_Blot Western_Blot->Data_Analysis

Figure 3: General Experimental Workflow for Evaluating Biological Activity.

References

The Occurrence of Quercetin 3-O-gentiobioside in Asparagus Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of Quercetin 3-O-gentiobioside in asparagus leaves, with a focus on extraction, isolation, and quantification methodologies. While research has extensively cataloged various flavonoids in different parts of the asparagus plant, specific quantitative data for Quercetin 3-O-gentiobioside in the leaves of the common asparagus (Asparagus officinalis) remains limited in publicly available literature. However, related studies on asparagus by-products and a specific patent for the isolation of this compound from Asparagus japonicus provide a strong foundation for its analysis.

Asparagus by-products, particularly the fronds (leaves), are a rich source of flavonoids, containing significantly higher concentrations than the edible spears.[1][2] This makes them a valuable resource for the isolation of bioactive compounds for nutraceutical and pharmaceutical applications.

Quantitative Data on Flavonoids in Asparagus Leaves (Fronds)

Plant MaterialExtraction SolventTotal Flavonoid Content (g/Kg fresh weight)Reference
Asparagus FrondsHot Water2.637 ± 0.014[1]
Asparagus Fronds80% Ethanol1.997 ± 0.017[1]

Experimental Protocols

Isolation of Quercetin 3-O-gentiobioside from Asparagus japonicus Leaves

A patented method outlines a detailed procedure for the simultaneous isolation of Quercetin 3-O-gentiobioside and Kaempferol 3-O-gentiobioside from the leaves of Asparagus japonicus, achieving a purity of over 99%.[3] The following protocol is a summary of the described methodology.

1. Extraction:

  • Weigh 1 kg of dried Asparagus japonicus leaf medicinal material.

  • Crush the material into a coarse powder (1-4 mm).

  • Add 6 L of 70% ethanol solution.

  • Perform reflux extraction three times, for 2 hours each time.

  • Filter and combine the filtrates to obtain the primary extract.[3]

2. Concentration:

  • Recover the ethanol from the primary extract.

  • Concentrate the remaining solution to a smaller volume (e.g., 5 L) to obtain the concentrated extract.[3]

3. Macroporous Resin Chromatography:

  • Adsorb the concentrated extract onto a macroporous resin column.

  • Wash the resin with purified water until the eluate is colorless.

  • Elute the target compounds with a 65% ethanol solution, collecting the product segment until the effluent is colorless.[3]

  • Combine and concentrate the eluate.

4. Polyamide Chromatography:

  • Dissolve the concentrated eluate from the previous step in a suitable solvent.

  • Apply the solution to a polyamide resin column.

  • Elute with a stepwise gradient of ethanol-water solutions of increasing ethanol concentration.

  • Collect the fractions containing Quercetin 3-O-gentiobioside.

5. Crystallization:

  • Concentrate the purified fractions.

  • Allow the solution to stand for crystallization.

  • Filter and dry the crystals to obtain pure Quercetin 3-O-gentiobioside.

General Methodology for Flavonoid Analysis

The general workflow for the quantitative analysis of flavonoids from plant materials involves several key steps.

1. Sample Preparation:

  • Fresh plant material is collected and cleaned.

  • The material is dried using methods such as air-drying or freeze-drying to preserve the phytochemicals.

  • The dried material is ground into a fine powder to increase the surface area for extraction.[4]

2. Extraction:

  • An appropriate solvent, typically methanol or ethanol, is chosen for extraction.[4]

  • Extraction is performed using techniques like maceration, sonication, or Soxhlet extraction.[4]

  • The resulting extract is filtered to remove solid plant debris.[4]

3. Purification and Concentration:

  • The solvent is evaporated from the filtered extract to concentrate the flavonoids.

  • The dried residue is reconstituted in a known volume of a suitable solvent.[4]

  • For purification, techniques like solid-phase extraction (SPE) or column chromatography can be employed.

4. Quantification and Identification:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for the separation, identification, and quantification of individual flavonoids.[5]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of flavonoids from asparagus leaves.

Phytochemical_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis p1 Asparagus Leaves Collection p2 Drying (Freeze-drying/Air-drying) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Solvent Extraction (e.g., 70% Ethanol) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 e4 Column Chromatography (Macroporous/Polyamide Resin) e3->e4 a1 HPLC/UPLC-MS Analysis e4->a1 a2 Compound Identification a1->a2 a3 Quantification a1->a3

General workflow for phytochemical analysis of asparagus leaves.

Due to the lack of specific studies on the signaling pathways of Quercetin 3-O-gentiobioside in asparagus, a diagrammatic representation of its biological activity is not provided. Research on the bioactivity of quercetin and its glycosides suggests various potential pathways, including antioxidant and anti-inflammatory mechanisms, but specific interactions for this particular compound in the context of asparagus have not been elucidated.

References

A Technical Guide to the Isolation of Flavonoid Glycosides from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Flavonoid glycosides are a major class of polyphenolic compounds widely distributed throughout the plant kingdom.[1] They consist of a flavonoid aglycone (the non-sugar part) linked to one or more sugar moieties. These natural products are of significant interest to researchers and the pharmaceutical industry due to their diverse biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anticancer effects.[1] The effective isolation and purification of these compounds from complex plant matrices is a critical first step for drug discovery and development. This guide provides an in-depth overview of the core methodologies, from initial extraction to final purification, tailored for researchers, scientists, and drug development professionals.

Part 1: Extraction of Flavonoid Glycosides

The initial step in isolating flavonoid glycosides is their extraction from the raw plant material. The choice of method depends on the chemical nature of the target compounds, the plant matrix, and the desired scale of extraction. Efficiency is influenced by several factors, including solvent type, temperature, extraction time, and sample particle size.[2]

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.[2]

  • Drying: Fresh plant material is often dried to reduce moisture content and prevent enzymatic degradation of the target glycosides.[3] Common methods include freeze-drying, convection drying, and microwave vacuum drying, with freeze-drying often being the preferred method to preserve thermally unstable compounds.[2][3]

  • Grinding: The dried material is ground into a fine powder to increase the surface area available for solvent contact. A particle size smaller than 0.5 mm is often considered optimal for efficient extraction.[3]

  • Defatting: For plant materials rich in lipids, such as seeds, a pre-extraction step with a non-polar solvent like hexane or petroleum ether is performed to remove oils and waxes that could interfere with subsequent steps.[]

Extraction Techniques

Both conventional and modern techniques are employed for extracting flavonoid glycosides.

Conventional Methods:

  • Maceration: This simple technique involves soaking the plant material in a chosen solvent for a period, often with periodic agitation.[5] Seventy percent methanol is frequently an efficient solvent for this method.[3]

  • Percolation: The solvent is slowly passed through the powdered plant material packed in a column called a percolator.[5] This method allows for a continuous extraction process.

  • Soxhlet Extraction: This technique uses a specialized apparatus for continuous extraction with a limited amount of solvent, which is repeatedly vaporized and condensed over the plant material. While efficient, the prolonged exposure to heat can degrade thermally sensitive compounds.[3]

Modern "Green" Methods: Modern techniques are often faster, more efficient, and use less solvent than conventional methods.[1][2]

  • Ultrasound-Assisted Extraction (UAE): High-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer.[1]

  • Microwave-Assisted Extraction (MAE): Microwave energy directly heats the solvent and moisture within the plant material, causing cell rupture and the release of target compounds. This method significantly reduces extraction time and solvent consumption.[2][5]

  • Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which increases their solvating power and decreases their viscosity, leading to rapid and efficient extraction.[3]

Diagram 1: General Workflow for Flavonoid Glycoside Isolation

G cluster_prep cluster_purification A Plant Material (Leaves, Flowers, etc.) B Sample Preparation A->B C Drying B->C D Grinding B->D E Extraction C->E D->E F Crude Extract E->F G Purification & Isolation F->G H Column Chromatography (Polyamide, Sephadex LH-20, etc.) G->H I Preparative HPLC G->I J HSCCC G->J K Isolated Flavonoid Glycosides H->K I->K J->K L Structure Elucidation & Purity Check (HPLC, MS, NMR) K->L

Caption: A generalized workflow from raw plant material to purified flavonoid glycosides.

Data on Extraction Parameters

The following table summarizes quantitative data from various studies on the extraction of flavonoid glycosides.

Plant MaterialTarget FlavonoidsExtraction MethodSolventTemp. (°C)Time (min)Solid/Solvent RatioYield / PurityReference
Cocoa ShellsTotal FlavonoidsUAE70-90% Ethanol45-6530-601:50 (g:mL)7.47 mg/g[1]
Psidium guajava LeavesFlavonoid GlycosidesMaceration95% EthanolAmbient3 x 24h1:10 (w/v)19.8 g crude extract from 2 kg[6]
Lonicera japonica LeavesFlavonoid GlycosidesHeat Reflux80% Ethanol-3 x 1201:5 (w/v)-[7]
Platycladus orientalis LeavesFlavonoid GlycosidesHeat Reflux70% Ethanol-3 x 1201:10 (w/v)-[8]
Ixora javanica FlowersRutinMaceration90% EthanolAmbient24h-43.92%[9]
Spearmint LeavesVarious FlavonoidsSoxhlet70% Ethanol---257.67 mg/g crude extract[3]

Part 2: Purification and Isolation Techniques

Crude extracts contain a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of individual flavonoid glycosides.[]

  • Column Chromatography (CC): This is a fundamental purification step.

    • Polyamide CC: Often used for the initial fractionation of crude extracts to separate flavonoids from other classes of compounds.[8]

    • Macroporous Resin: Resins like D101 are effective for enriching flavonoid glycosides from aqueous extracts. Elution is typically performed with a stepwise gradient of ethanol in water.[10]

    • Sephadex LH-20: This size-exclusion chromatography material is widely used for separating flavonoids based on their molecular size and polarity.[10]

  • High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are powerful tools for the final purification of compounds, offering high resolution and yielding compounds with high purity (>95%).[6][7] Reversed-phase columns (e.g., C18) are most commonly used.[11]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample. It is particularly well-suited for the preparative separation of compounds from crude extracts.[6][8] The selection of a suitable two-phase solvent system is critical for successful separation.

Diagram 2: Principle of Column Chromatography

Caption: Separation of compounds based on differential partitioning between phases.

Part 3: Detailed Experimental Protocols

This section provides detailed methodologies adapted from published literature.

Protocol 1: HSCCC Separation of Flavonoid Glycosides from Psidium guajava

This protocol is adapted from the preparative isolation of five flavonoid glycosides from guava leaves.[6][11]

  • Crude Sample Preparation: Dried leaves of P. guajava (2 kg) are powdered and extracted three times with 95% ethanol (20 L) by maceration for 24 hours each. The extracts are combined, concentrated under reduced pressure, and then partitioned with ethyl acetate to yield the crude ethyl acetate extract (19.8 g).

  • Solvent System Selection: A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) is selected. The phases are thoroughly mixed and allowed to separate in a separatory funnel before use.

  • HSCCC Operation:

    • The spiral column is first filled entirely with the upper phase (stationary phase).

    • The apparatus is rotated at 850 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.

    • After hydrodynamic equilibrium is reached, the sample solution (dissolved in the mobile phase) is injected.

    • The effluent from the column outlet is continuously monitored with a UV detector at 254 nm.

  • Fraction Collection and Analysis: Peak fractions are collected according to the chromatogram. The purity of the isolated compounds (hyperoside, isoquercitrin, etc.) is then determined by HPLC, with purities typically exceeding 95%.[6]

Protocol 2: Column Chromatography Isolation from Platanus × acerifolia

This protocol is based on the bioassay-guided isolation of flavonoid glycosides from Platanus × acerifolia leaves.[10]

  • Extraction: Dried, ground leaves (30 kg) are extracted four times with 75% ethanol. The combined extract is concentrated to yield 3.5 kg of crude extract.

  • Initial Fractionation (Macroporous Resin): The crude extract is loaded onto a D101 macroporous resin column. The column is eluted with a step gradient of ethanol in water (0%, 30%, 50%, 60%, 75%, and 100% EtOH).

  • Secondary Fractionation (MCI Gel & Sephadex LH-20): The bioactive fraction (e.g., 70% EtOH eluate) is further subjected to MCI gel column chromatography, eluting with a methanol/water gradient.

  • Final Purification (Semi-preparative HPLC): The resulting sub-fractions are purified using semi-preparative reversed-phase HPLC (e.g., SunFire C18 column) with a mobile phase such as methanol/water (containing 0.05% TFA) to yield pure flavonoid glycosides.

Diagram 3: Logical Structure of a Flavonoid Glycoside

G A Flavonoid Glycoside B Aglycone Moiety (e.g., Quercetin, Kaempferol) A->B Consists of C Glycoside Moiety (Sugar Unit, e.g., Glucose, Rhamnose) A->C Consists of D Determines the core flavonoid class (flavonol, flavone, etc.) and provides the basic bioactive scaffold. B->D E Affects solubility, stability, and bioavailability. Can be a single sugar or a chain of sugars. C->E

References

Methodological & Application

Application Note and Protocol for the Extraction of Quercetin 3-O-gentiobioside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside found in various plant species, holding significant interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. The gentiobioside moiety, a disaccharide, influences its solubility, stability, and bioavailability compared to its aglycone, quercetin. Accurate and efficient extraction of this compound from plant matrices is a critical first step for research and development. This document provides a comprehensive protocol for the extraction, purification, and quantification of Quercetin 3-O-gentiobioside from plant material, designed for use in laboratory and drug development settings.

Data Presentation: Quantitative Extraction of Quercetin Glycosides

The efficiency of flavonoid glycoside extraction is highly dependent on the plant matrix, extraction methodology, and solvent system. While specific quantitative data for Quercetin 3-O-gentiobioside is not extensively available in the literature, the following table provides illustrative data on the extraction of a similar compound, Quercetin 3-O-(6''-acetyl-glucoside), to demonstrate the potential yields.[1] It is crucial to note that these values are for a different, albeit structurally related, compound and should be considered as a baseline for optimization.

Plant MaterialExtraction MethodSolvent SystemYield of Quercetin 3-O-(6''-acetyl-glucoside) (mg/100g Fresh Weight)Reference
Fermented Apricot Pomace (Aspergillus niger)Ultrasonic BathHydrochloric acid/methanol/water (1:80:19 v/v/v)~1.5[1]
Fermented Apricot Pomace (Rhizopus oligosporus)Ultrasonic BathHydrochloric acid/methanol/water (1:80:19 v/v/v)~1.2[1]
Unfermented Apricot PomaceUltrasonic BathHydrochloric acid/methanol/water (1:80:19 v/v/v)~0.8[1]

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of Quercetin 3-O-gentiobioside from plant material.

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Fresh Plant Material : Clean the plant material to remove debris. Homogenize the fresh material using a blender, preferably with the addition of liquid nitrogen to prevent enzymatic degradation.[1]

  • Dried Plant Material : Air-dry or freeze-dry the plant material to a constant weight.[2] Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1] Store the powdered material in an airtight, light-protected container at -20°C.[1]

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting flavonoids from plant matrices.[1]

Materials:

  • Powdered, dried plant material

  • Extraction solvent (e.g., 80% Methanol in water or 70% Ethanol in water)[1][3]

  • Ultrasonic bath

  • Erlenmeyer flask

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.45 µm)[1]

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.[1]

  • Add 100 mL of the extraction solvent to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[1] Optimal time and temperature should be determined empirically for each plant material.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Decant the supernatant and filter it through filter paper or a 0.45 µm syringe filter.[1]

  • To maximize yield, the extraction can be repeated on the plant material pellet, and the supernatants can be combined.[1]

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1]

  • The crude extract can be lyophilized (freeze-dried) to obtain a stable powder.[1]

Purification Protocol: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for the cleanup and fractionation of the crude extract to isolate flavonoid glycosides.[1]

Materials:

  • Crude extract

  • SPE cartridges (e.g., C18)

  • Solvents for conditioning, loading, washing, and eluting (e.g., methanol, water, acetonitrile)

  • Collection vials

Procedure:

  • Conditioning : Condition the SPE cartridge by passing methanol followed by water through it.

  • Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., water with a low percentage of organic solvent) and load it onto the conditioned cartridge.

  • Washing : Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities.

  • Elution : Elute the flavonoid glycosides using a suitable solvent, potentially in a stepwise manner with increasing concentrations of an organic solvent like methanol or acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).[1] Quercetin 3-O-gentiobioside is expected to elute in the fractions with a moderate to high percentage of organic solvent.

  • Collect the different fractions in separate vials and analyze each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction(s) containing the target compound.[1]

Quantification Protocol: High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV-Vis detector is a common and reliable method for the quantification of flavonoids.[3]

Materials:

  • Purified extract or SPE fractions

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Quercetin 3-O-gentiobioside analytical standard (if available) or a related standard like Quercetin-3-O-glucoside for semi-quantification.[1]

  • Syringe filters (0.22 µm)[1]

Procedure:

  • Standard Preparation : Prepare a stock solution of the Quercetin 3-O-gentiobioside standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation : Dissolve the purified extract in the initial mobile phase and filter it through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions :

    • Mobile Phase : A gradient elution is typically used, for example, starting with a low concentration of acetonitrile in acidified water and gradually increasing the acetonitrile concentration.

    • Flow Rate : Typically 1 mL/min.

    • Detection Wavelength : Flavonoids generally have two major absorption maxima, around 254 nm and 350 nm.[1]

  • Calibration Curve : Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.[1]

  • Quantification : Inject the prepared sample extract and determine the peak area corresponding to Quercetin 3-O-gentiobioside. Calculate the concentration in the sample using the calibration curve.

Mandatory Visualizations

ExtractionWorkflow PlantMaterial Plant Material (Fresh or Dried) Preparation Sample Preparation (Grinding/Homogenization) PlantMaterial->Preparation Extraction Ultrasound-Assisted Extraction (e.g., 80% Methanol) Preparation->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Concentration Concentration (Rotary Evaporation) Centrifugation->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Solid-Phase Extraction) CrudeExtract->Purification PurifiedFractions Purified Fractions Purification->PurifiedFractions Quantification Quantification (HPLC-UV) PurifiedFractions->Quantification FinalResult Quantitative Result Quantification->FinalResult

Caption: Workflow for the extraction and quantification of Quercetin 3-O-gentiobioside.

References

Application Note: Ultrasound-Assisted Extraction of Quercetin 3-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside found in various plant species, including Phyllanthus virgatus and Solanum nigrum L.[1][2]. Like other quercetin derivatives, it is investigated for a range of potential health benefits, necessitating efficient and reliable extraction methods for research and development. Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for isolating bioactive compounds from plant matrices. This method utilizes the energy of ultrasonic waves to create acoustic cavitation, which disrupts plant cell walls, reduces extraction time and solvent consumption, and often increases yield compared to conventional methods.[3][4] This document provides a detailed protocol and application data for the extraction of Quercetin 3-O-gentiobioside using UAE.

Principle of Ultrasound-Assisted Extraction (UAE)

UAE enhances the extraction process through the phenomenon of acoustic cavitation. High-frequency sound waves (typically >20 kHz) propagating through the extraction solvent generate microbubbles. These bubbles grow during the low-pressure cycles of the sound wave and violently collapse during the high-pressure cycles. This implosion creates localized hot spots with high temperatures and pressures, as well as powerful shockwaves and micro-jetting.[4] This mechanical energy disrupts the plant cell walls, increasing their permeability and facilitating the penetration of the solvent into the cell matrix. The result is an enhanced mass transfer of the target analyte, Quercetin 3-O-gentiobioside, from the plant material into the solvent.[5]

G cluster_mechanism Mechanism of Ultrasound-Assisted Extraction A Propagation of Ultrasound Wave (>20 kHz) B Acoustic Cavitation: Bubble Formation & Growth A->B C Violent Bubble Collapse (Implosion) B->C D Generation of Micro-jets, Shockwaves, and Local Hot Spots C->D E Plant Cell Wall Disruption D->E F Enhanced Solvent Penetration & Mass Transfer E->F G Release of Quercetin 3-O-gentiobioside F->G

Caption: The mechanism of ultrasound-assisted extraction (UAE).

Experimental Protocol

This protocol provides a general procedure for the extraction of Quercetin 3-O-gentiobioside from a dried plant matrix. Optimization may be required depending on the specific plant material.

1. Materials and Reagents

  • Dried and powdered plant material

  • Ethanol (Analytical Grade)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Quercetin 3-O-gentiobioside standard (for quantification)

  • Syringe filters (0.45 µm)

2. Equipment

  • Ultrasonic bath or probe sonicator

  • Analytical balance

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV-Vis detector

3. Sample Preparation

  • Ensure the plant material is thoroughly dried to a constant weight to prevent interference from moisture.

  • Grind the material into a fine powder (e.g., 0.18 - 0.25 mm particle size) to increase the surface area available for extraction.[6]

4. Extraction Procedure

  • Weigh approximately 1.0 g of the powdered plant material and place it into an Erlenmeyer flask.

  • Add the extraction solvent (e.g., 30 mL of 70% aqueous ethanol) to achieve a desired solid-to-liquid ratio.[7]

  • Vortex the mixture for 30 seconds to ensure the sample is fully wetted.

  • Place the flask in the ultrasonic bath, ensuring the water level is sufficient to cover the solvent level in the flask.

  • Sonicate the mixture for 30-40 minutes at a controlled temperature of 50-60°C.[4][8]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Carefully decant the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent and the supernatants combined.

  • Filter the supernatant through a 0.45 µm syringe filter into a collection vial for analysis.

5. Post-Extraction Processing

  • For concentration or isolation, the solvent can be removed from the supernatant using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent thermal degradation of the glycoside.

  • The resulting crude extract can be stored at -20°C or reconstituted in a suitable solvent for further purification or analysis.

6. Quantification

  • The concentration of Quercetin 3-O-gentiobioside in the extract is typically determined using an HPLC-PDA system.[9]

  • A validated analytical method should be used, comparing the peak retention time and UV spectra of the sample to that of a pure standard.[9][10]

G cluster_workflow General Workflow for UAE of Quercetin 3-O-gentiobioside A Sample Preparation (Dry & Grind Plant Material) B Extraction (Add Solvent & Mix) A->B C Ultrasonication (Apply Ultrasonic Waves) B->C D Separation (Centrifuge and/or Filter) C->D E Solvent Removal (Optional) (Rotary Evaporation) D->E F Analysis (HPLC-PDA Quantification) D->F Direct Analysis E->F Analysis of Concentrate G Final Extract F->G

Caption: Experimental workflow for ultrasound-assisted extraction.

Optimization of Extraction Parameters

The efficiency of UAE is influenced by several key parameters. The optimal conditions often represent a balance to maximize yield while preventing the degradation of the target compound.

Table 1: Influence of Solvent Type and Concentration on Flavonoid Extraction

ParameterRange TestedOptimal Range/ValueRemarksSource(s)
Solvent Type Methanol, Ethanol, Acetone, WaterAqueous Ethanol or MethanolAqueous mixtures are generally more efficient than mono-component solvents for extracting flavonoid glycosides.[3][8]
Ethanol Conc. (%) 20 - 90%50 - 70%Maximizes flavonoid solubility. Higher concentrations can decrease yield by causing cell dehydration, while lower concentrations may not be as effective.[7][11][12]
Methanol Conc. (%) 60 - 100%80 - 100%Higher concentrations of methanol were found to be effective for quercetin glycosides in some studies.[3]

Table 2: Influence of Temperature and Time on Flavonoid Extraction

ParameterRange TestedOptimal Range/ValueRemarksSource(s)
Temperature (°C) 20 - 91°C49 - 70°CIncreases solvent diffusion and solubility. Temperatures above this range may lead to the degradation of flavonoid glycosides.[7][8][13]
Sonication Time (min) 10 - 75 min15 - 40 minSufficient time is needed for cell disruption and mass transfer. Prolonged sonication can degrade target compounds.[3][11][14]

Table 3: Influence of Solid-to-Liquid Ratio and Ultrasonic Power on Flavonoid Extraction

ParameterRange TestedOptimal Range/ValueRemarksSource(s)
Solid-to-Liquid Ratio (g/mL) 1:20 - 1:701:30 - 1:60A higher ratio ensures the entire sample is wetted and facilitates mass transfer. Excessively high ratios dilute the extract and waste solvent.[7][12][14]
Ultrasonic Power (W) 30 - 100 W60 - 90 WHigher power increases cavitation intensity. However, excessive power can generate heat and degrade the target molecule.[14]
Ultrasonic Frequency (kHz) 37 kHz (typical)Not widely optimizedMost lab-scale extractors operate at a fixed frequency. 37 kHz has been shown to be effective.[7]

References

Application Notes & Protocols: Purification of Quercetin 3-O-gentiobioside using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside found in various plant species, including Albizia amara and Oryza sativa.[1][2] Like other quercetin derivatives, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potential biological activities. The isolation and purification of Quercetin 3-O-gentiobioside in high purity are essential for accurate in vitro and in vivo studies, as well as for the development of standardized herbal products. This document provides detailed application notes and protocols for the purification of Quercetin 3-O-gentiobioside from plant extracts using column chromatography, primarily focusing on the use of macroporous resins for initial cleanup and Sephadex LH-20 for final purification.

Principle of Separation

The purification strategy for Quercetin 3-O-gentiobioside leverages the polarity differences between the target compound and other components in the crude plant extract. The process typically involves a two-step column chromatography approach:

  • Macroporous Resin Chromatography: This initial step is designed for the enrichment of total flavonoids from the crude extract. Macroporous resins have a high surface area and can adsorb moderately polar compounds like flavonoid glycosides from an aqueous solution. Impurities such as sugars, polysaccharides, and other highly polar or non-polar compounds can be washed away. The adsorbed flavonoids are then eluted with an organic solvent, typically ethanol.

  • Sephadex LH-20 Chromatography: This second step provides a finer separation of the flavonoid-rich fraction. Sephadex LH-20 is a size-exclusion and partition chromatography medium. In the context of flavonoid purification, it separates compounds based on their molecular size and their polarity, which influences their interaction with the lipophilic dextran matrix. Elution with methanol or methanol-water mixtures allows for the separation of Quercetin 3-O-gentiobioside from other flavonoids with different glycosidic substitutions or aglycone structures.

Experimental Protocols

Preparation of Crude Extract

A generalized procedure for obtaining a flavonoid-rich crude extract from plant material is as follows:

  • Plant Material Collection and Preparation: Collect fresh or dried plant material (e.g., leaves of Albizia amara). Dry the material in the shade or a well-ventilated oven at a low temperature (40-50°C) to preserve the chemical integrity of the flavonoids. Grind the dried material into a fine powder.

  • Extraction: Macerate or reflux the powdered plant material with a suitable solvent. A common and effective solvent for extracting flavonoid glycosides is 70-80% aqueous methanol or ethanol. The ratio of plant material to solvent is typically 1:10 to 1:20 (w/v). The extraction is usually performed 2-3 times to ensure maximum recovery.

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Purification of Total Flavonoids using Macroporous Resin Column Chromatography

This protocol is adapted from established methods for flavonoid purification.[2][3]

Materials and Equipment:

  • Glass column

  • Macroporous resin (e.g., HPD-300, Amberlite XAD series)

  • Peristaltic pump

  • Fraction collector

  • Rotary evaporator

  • Deionized water

  • Ethanol (analytical grade)

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours to swell and remove any residual monomers. Wash the resin thoroughly with deionized water until the eluent is clear.

  • Column Packing: Pack the pre-treated resin into a glass column. The bed volume (BV) will depend on the amount of crude extract to be processed.

  • Equilibration: Equilibrate the column by washing with 3-5 BV of deionized water at a flow rate of 1-2 BV/h.

  • Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 10-20 mg/mL. Centrifuge or filter the solution to remove any insoluble material. Load the supernatant onto the equilibrated column at a flow rate of 1-2 BV/h.

  • Washing: Wash the column with 3-5 BV of deionized water to remove highly polar impurities like sugars and salts.

  • Elution: Elute the adsorbed flavonoids with a stepwise or gradient of aqueous ethanol. A typical elution profile would be 20%, 40%, 60%, and 80% ethanol, collecting 2-3 BV of each fraction.

  • Fraction Analysis: Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC) or UV-Vis spectrophotometry at a wavelength of around 360 nm.

  • Concentration: Combine the flavonoid-rich fractions and concentrate them to dryness using a rotary evaporator. This yields a total flavonoid extract.

Purification of Quercetin 3-O-gentiobioside using Sephadex LH-20 Column Chromatography

This protocol is based on the reported isolation of Quercetin 3-O-gentiobioside and detailed procedures for similar compounds.[1][2][3]

Materials and Equipment:

  • Glass column

  • Sephadex LH-20

  • Peristaltic pump

  • Fraction collector

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Deionized water

Procedure:

  • Sephadex LH-20 Swelling: Swell the Sephadex LH-20 powder in the intended mobile phase (e.g., methanol) for at least 4 hours (or as per the manufacturer's instructions).

  • Column Packing: Carefully pack the swollen Sephadex LH-20 into a glass column, avoiding the introduction of air bubbles.

  • Equilibration: Equilibrate the column by washing with 3-5 BV of the mobile phase at a flow rate of 0.5-1 mL/min.

  • Sample Loading: Dissolve the total flavonoid extract obtained from the macroporous resin step in a minimal amount of the mobile phase. Apply the sample evenly to the top of the column bed.

  • Elution: Elute the column with the mobile phase (e.g., methanol or a methanol-water mixture). For Quercetin 3-O-gentiobioside, an isocratic elution with methanol or a methanol-water gradient can be effective.[1][2] Collect fractions of a suitable volume (e.g., 5-10 mL).

  • Fraction Analysis: Monitor the collected fractions by TLC, developing with a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v). Visualize the spots under UV light (365 nm). Fractions containing the target compound with a similar TLC profile are pooled.

  • Concentration and Purity Assessment: Concentrate the pooled fractions containing pure Quercetin 3-O-gentiobioside to dryness. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). The structure can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Data Presentation

The following tables summarize typical parameters and expected results for the purification of Quercetin 3-O-gentiobioside and similar flavonoid glycosides.

Table 1: Column Chromatography Parameters for Purification

ParameterMacroporous Resin Chromatography (Enrichment)Sephadex LH-20 Chromatography (Purification)
Stationary Phase Macroporous Adsorbent Resin (e.g., HPD-300)Sephadex LH-20
Column Dimensions Dependent on scale (e.g., 5 cm x 40 cm)Dependent on scale (e.g., 2.5 cm x 100 cm)
Mobile Phase Deionized Water (washing), Ethanol/Water (elution)Methanol or Methanol/Water mixtures
Elution Mode Stepwise GradientIsocratic or Gradient
Flow Rate 1-2 BV/h0.5-1 mL/min
Detection TLC, UV-Vis (approx. 360 nm)TLC, HPLC-UV (approx. 360 nm)

Table 2: Example Purity and Yield Data for Quercetin Glycoside Purification

Data adapted from the purification of Quercetin-3-O-sophoroside and Isoquercitrin, which are structurally similar to Quercetin 3-O-gentiobioside.[2][3]

Purification StepInitial Purity (%)Purity after Macroporous Resin (%)Final Purity after Sephadex LH-20 (%)Overall Recovery Yield (%)
Quercetin Glycoside ~1-3%~10-25%>95%~75-85%

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Crude Extract Preparation cluster_enrichment Flavonoid Enrichment cluster_purification Final Purification cluster_analysis Analysis plant_material Plant Material (e.g., Albizia amara leaves) extraction Solvent Extraction (70% Methanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin washing Washing (Water) macroporous_resin->washing Remove Impurities elution_enrichment Elution (Ethanol Gradient) macroporous_resin->elution_enrichment total_flavonoids Total Flavonoid Extract elution_enrichment->total_flavonoids sephadex_lh20 Sephadex LH-20 Column Chromatography total_flavonoids->sephadex_lh20 elution_purification Elution (Methanol/Water) sephadex_lh20->elution_purification fraction_collection Fraction Collection & TLC Analysis elution_purification->fraction_collection pure_compound Pure Quercetin 3-O-gentiobioside fraction_collection->pure_compound hplc_analysis Purity Analysis (HPLC) pure_compound->hplc_analysis structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Workflow for the purification of Quercetin 3-O-gentiobioside.

Logical Relationship of Purification Steps

purification_logic start Crude Plant Extract step1 Macroporous Resin Chromatography start->step1 Enrichment of Total Flavonoids step2 Sephadex LH-20 Chromatography step1->step2 Separation of Individual Flavonoids end Pure Quercetin 3-O-gentiobioside (>95%) step2->end Isolation of Target Compound

Caption: Logical steps in the purification of Quercetin 3-O-gentiobioside.

References

Application Note: HPLC-UV Method for the Quantitative Analysis of Quercetin 3-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside found in various plant species, notably in the petals of saffron (Crocus sativus). As a derivative of quercetin, it exhibits significant antioxidant properties and is a key contributor to the potential health benefits of saffron and other plant-based products. Accurate and reliable quantification of Quercetin 3-O-gentiobioside is crucial for the quality control of herbal medicines, dietary supplements, and in phytochemical research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of Quercetin 3-O-gentiobioside.

Materials and Methods

A reversed-phase HPLC method was developed for the quantitative analysis of Quercetin 3-O-gentiobioside. The chromatographic separation was achieved using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and acidified water.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 256 nm and 370 nm

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
207030
305050
351090
401090
419010
509010

Sample Preparation:

A stock solution of Quercetin 3-O-gentiobioside standard was prepared in methanol (1 mg/mL). Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. Plant extracts or other sample matrices should be dissolved in methanol, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter prior to injection.

Results and Discussion

The developed HPLC-UV method demonstrated good separation and quantification of Quercetin 3-O-gentiobioside. The UV spectrum of quercetin and its glycosides typically shows two main absorption bands. The first is in the 250–280 nm range (Band II) and the second in the 350–385 nm range (Band I)[1]. Based on literature for similar quercetin glycosides, detection at both ~256 nm and ~370 nm is recommended for comprehensive analysis[1][2]. The retention time for Quercetin 3-O-gentiobioside is expected to be in the range of other quercetin glycosides, and can be confirmed by running a pure standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the HPLC-UV analysis of quercetin and its related glycosides, which can be expected to be similar for Quercetin 3-O-gentiobioside.

ParameterQuercetinQuercetin Glycosides (Representative)
Linearity Range (µg/mL) 0.5 - 1001 - 200
Correlation Coefficient (r²) > 0.999> 0.998
LOD (µg/mL) ~ 0.05~ 0.1
LOQ (µg/mL) ~ 0.15~ 0.3
Recovery (%) 98 - 10297 - 103
Precision (RSD %) < 2.0< 2.5

Detailed Experimental Protocol

1. Preparation of Mobile Phase:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using a sonicator or vacuum filtration.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quercetin 3-O-gentiobioside standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).

3. Sample Preparation:

  • Accurately weigh a suitable amount of the sample (e.g., 100 mg of dried plant extract).

  • Add 10 mL of methanol and sonicate for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detector to monitor at 256 nm and 370 nm.

  • Inject 20 µL of each standard solution and sample solution.

  • Run the gradient program as described in Table 1.

5. Data Analysis:

  • Identify the peak for Quercetin 3-O-gentiobioside in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of Quercetin 3-O-gentiobioside in the sample using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (A: 0.1% HCOOH in H2O, B: ACN) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation (Stock & Working Solutions) Injection Injection (20 µL) StandardPrep->Injection SamplePrep Sample Preparation (Extraction & Filtration) SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (256 nm & 370 nm) Separation->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of Quercetin 3-O-gentiobioside CalibrationCurve->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Logical_Relationship Analyte Quercetin 3-O-gentiobioside Method HPLC-UV Method Analyte->Method is analyzed by Parameters Key Parameters Method->Parameters is defined by Result Quantitative Result Method->Result yields Column C18 Column Parameters->Column MobilePhase Acetonitrile/ Acidified Water Parameters->MobilePhase Detection UV Detection (256 & 370 nm) Parameters->Detection

Caption: Logical relationship of the analytical method.

References

Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Quercetin 3-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside, a naturally occurring antioxidant. Flavonoids are a class of polyphenolic compounds widely found in plants, and they are known for their potential health benefits, which are largely attributed to their antioxidant properties. These compounds can neutralize harmful free radicals, thus mitigating oxidative stress, which is implicated in numerous chronic diseases. The evaluation of the antioxidant capacity of compounds like Quercetin 3-O-gentiobioside is a critical step in the research and development of new therapeutic agents.

Data Presentation: Antioxidant Capacity of Quercetin and its Glycosides

The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for quercetin and some of its glycosides from DPPH and ABTS assays.

CompoundAssayIC50 (µg/mL)IC50 (µM)Source(s)
QuercetinDPPH19.17~63.5[1]
QuercetinDPPH9.9~32.8[2]
QuercetinABTS1.89~6.3[3]
QuercetinABTS16.1~53.3[2]
Quercitrin (Quercetin 3-O-rhamnoside)DPPH-> Quercetin
Isoquercitrin (Quercetin 3-O-glucoside)DPPH-> Quercetin[4]
Rutin (Quercetin 3-O-rutinoside)DPPH9.65~15.8[5]
Rutin (Quercetin 3-O-rutinoside)ABTS4.54~7.4[5]

Note: The antioxidant activity of flavonoid glycosides can be influenced by the type and position of the sugar moiety. Generally, the aglycone (quercetin) exhibits stronger antioxidant activity than its glycosides.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Quercetin 3-O-gentiobioside (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.

  • Sample Preparation: Prepare a stock solution of Quercetin 3-O-gentiobioside in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well microplate, add 180 µL of the 0.1 mM DPPH solution to each well.

    • Add 20 µL of the different concentrations of the sample or positive control to the respective wells.

    • For the blank (control), add 20 µL of the solvent instead of the sample.

  • Incubation: Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Quercetin 3-O-gentiobioside (or test compound)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of Quercetin 3-O-gentiobioside in an appropriate solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the sample or positive control to the wells.

    • For the blank (control), add 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against the sample concentration.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Standard DPPH_Sol->Mix Sample_Sol Sample/Standard Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Stock Generate ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Mix Mix ABTS•+ Solution with Sample/Standard ABTS_Work->Mix Sample_Sol Sample/Standard Dilutions Sample_Sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: ABTS Radical Cation Decolorization Assay Workflow.

References

Application Notes and Protocols for In Vitro Cancer Cell Line Studies with Quercetin 3-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its potential anticancer properties. Its glycosidic forms, such as Quercetin 3-O-gentiobioside, are of particular interest due to their potential for altered bioavailability and bioactivity. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines. The anticancer effects of quercetin and its derivatives are believed to be mediated through the modulation of several key signaling pathways, including the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.

This document provides detailed application notes and protocols for studying the effects of Quercetin 3-O-gentiobioside on in vitro cancer cell lines. Due to the limited availability of specific data for Quercetin 3-O-gentiobioside, this document also includes data for the closely related compound Quercetin-3-O-glucoside and the parent compound Quercetin to provide a broader context for its potential mechanisms of action. Researchers should consider this when designing and interpreting their experiments.

Data Presentation: Quantitative Analysis of Quercetin and its Glycosides on Cancer Cell Lines

The following tables summarize the inhibitory and apoptotic effects of Quercetin and its glycoside derivatives on various cancer cell lines.

Table 1: IC50 Values of Quercetin and Quercetin-3-O-glucoside in Various Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
Quercetin-3-O-glucosideHepG2Hepatocellular CarcinomaNot Specified>100
QuercetinCT-26Colon Carcinoma24>120
4885.3 ± 7.2
7243.1 ± 3.8
QuercetinLNCaPProstate Cancer2498.4 ± 8.1
4855.2 ± 4.9
7221.7 ± 1.9
QuercetinPC-3Prostate Cancer24>120
48110.2 ± 9.5
7278.4 ± 6.3
QuercetinMCF-7Breast Cancer24105.6 ± 9.2
4868.3 ± 5.7
7233.1 ± 2.9
QuercetinMOLT-4Acute Lymphoblastic Leukemia2465.4 ± 5.8
4831.2 ± 2.7
7212.8 ± 1.1
QuercetinRajiBurkitt's Lymphoma2472.1 ± 6.4
4840.5 ± 3.6
7218.9 ± 1.5

Data for Quercetin is adapted from a study by Rauf et al. (2017). It is important to note that these values are for the aglycone form and may differ for Quercetin 3-O-gentiobioside.

Table 2: Effects of Quercetin and Quercetin-3-O-glucoside on Apoptosis and Cell Cycle

CompoundCell LineConcentration (µM)Effect
Quercetin-3-O-glucosideHepG2Not SpecifiedInduces S-phase cell cycle arrest and apoptosis.
QuercetinCT-26120Significant induction of apoptosis.
QuercetinLNCaP120Significant induction of apoptosis.
QuercetinMOLT-4120Significant induction of apoptosis.
QuercetinRaji120Significant induction of apoptosis.

Specific quantitative data on the percentage of apoptosis or cell cycle distribution for Quercetin 3-O-gentiobioside is limited. The data for Quercetin-3-O-glucoside is derived from a study by Ren et al. (2014). The data for Quercetin is from Rauf et al. (2017).

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of Quercetin 3-O-gentiobioside.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of Quercetin 3-O-gentiobioside in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2 to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Quercetin 3-O-gentiobioside for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Quercetin 3-O-gentiobioside for the desired time period.

  • Cell Harvesting: Harvest cells by trypsinization, and collect the cell pellet by centrifugation.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: After treatment with Quercetin 3-O-gentiobioside, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-catenin, cleaved caspase-3, Bax, Bcl-2, Cyclin D1, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by Quercetin 3-O-gentiobioside and the general workflows of the experimental protocols.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Quercetin 3-O-gentiobioside start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 IC50 Determination mtt->ic50 apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate cell_dist Cell Cycle Distribution cell_cycle->cell_dist protein_quant Protein Quantification western->protein_quant

Caption: General workflow for in vitro evaluation of Quercetin 3-O-gentiobioside.

Caption: Potential signaling pathways modulated by Quercetin 3-O-gentiobioside.

Preparing Stock Solutions of Quercetin 3-O-gentiobioside for Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Quercetin 3-O-gentiobioside, a naturally occurring flavonoid glycoside. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results. This protocol covers solvent selection, concentration calculations, storage conditions, and safety precautions.

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside found in various plants. Like its aglycone, quercetin, it is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and consistent preparation of stock solutions is the first critical step in any in vitro or in vivo experiment to ensure reliable and comparable results. This document outlines the best practices for preparing and storing these solutions.

Physicochemical Properties

A summary of the key physicochemical properties of Quercetin 3-O-gentiobioside is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 626.5 g/mol [1]
Appearance Yellow powder[2]
Solubility Slightly soluble in water (predicted: 5.55 g/L)[3]
Soluble in DMSO, Pyridine, Methanol, Ethanol[2]

Recommended Solvents and Storage

The choice of solvent is critical for dissolving Quercetin 3-O-gentiobioside and maintaining its stability. Based on available data for the compound and related flavonoid glycosides, the following recommendations are provided.

SolventRecommended Maximum Stock ConcentrationStorage TemperatureShelf Life of Stock SolutionNotes
Dimethyl Sulfoxide (DMSO) 50-100 mM-20°C≤ 1 monthUse fresh, anhydrous DMSO as moisture can reduce solubility.[4] Aliquot to avoid repeated freeze-thaw cycles.
-80°C≤ 6 monthsRecommended for long-term storage.[5]
Ethanol 10-20 mM-20°C≤ 1 monthEnsure absolute ethanol is used.
Phosphate-Buffered Saline (PBS) Not Recommended for Primary StockN/AN/ADue to low aqueous solubility, prepare working solutions by diluting a DMSO or ethanol stock solution into PBS immediately before use. Do not store aqueous solutions for more than one day.[6]

Experimental Protocol: Preparing a 50 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 50 mM stock solution of Quercetin 3-O-gentiobioside in DMSO.

Materials:

  • Quercetin 3-O-gentiobioside (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) = 626.5 g/mol

    • Desired Concentration (C) = 50 mM = 0.050 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • Mass (m) = 0.050 mol/L x 0.001 L x 626.5 g/mol = 0.031325 g = 31.33 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 31.33 mg of Quercetin 3-O-gentiobioside powder into the tube. Record the exact weight.

  • Recalculate the required solvent volume:

    • Use the actual mass weighed to calculate the precise volume of DMSO needed.

    • Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))

    • Example: If the actual mass is 31.5 mg (0.0315 g), the required DMSO volume is: 0.0315 g / (0.050 mol/L x 626.5 g/mol ) = 0.001005 L = 1005 µL

  • Dissolve the compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use (≤ 1 month) or at -80°C for long-term storage (≤ 6 months).[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing the Quercetin 3-O-gentiobioside stock solution.

G cluster_0 Preparation Phase cluster_1 Storage Phase A Calculate Mass of Quercetin 3-O-gentiobioside B Weigh Compound on Analytical Balance A->B C Add Anhydrous DMSO B->C D Vortex until Dissolved C->D E Aliquot into smaller volumes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing Quercetin 3-O-gentiobioside stock solution.

Hypothetical Signaling Pathway Modulation

Quercetin and its derivatives are known to influence various cellular signaling pathways. This diagram depicts a hypothetical pathway that could be modulated by Quercetin 3-O-gentiobioside, such as an inflammatory signaling cascade.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Activation Q3G Quercetin 3-O-gentiobioside Q3G->NFkB Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Safety Precautions

  • Always handle Quercetin 3-O-gentiobioside powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

  • DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.

References

Quercetin 3-O-gentiobioside: Application Notes and Protocols for Functional Food Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside, a naturally occurring plant-derived compound with significant potential for application in functional foods and nutraceuticals. As a derivative of the well-studied flavonol, quercetin, it is recognized for its antioxidant and anti-inflammatory properties.[1] These attributes make it a compelling candidate for the development of food products aimed at promoting health and preventing chronic diseases. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the investigation of Quercetin 3-O-gentiobioside for functional food applications. While specific quantitative data for Quercetin 3-O-gentiobioside is limited in publicly available research, this document compiles relevant data for quercetin and its other glycosides to serve as a valuable reference.

Data Presentation

Quantitative data on the bioactivity and bioavailability of Quercetin 3-O-gentiobioside is crucial for its development as a functional food ingredient. The following tables summarize key parameters for quercetin and its related glycosides, offering a comparative baseline for experimental work.

Table 1: In Vitro Antioxidant Activity of Quercetin and its Glycosides

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
QuercetinDPPH Radical Scavenging19.17Ascorbic Acid8.95
QuercetinH2O2 Scavenging36.22Ascorbic Acid16.26
QuercetinABTS Radical Scavenging1.89Gallic Acid1.03

Source:[2][3][4]

Table 2: In Vitro Anti-inflammatory Activity of Quercetin

Cell LineInflammatory StimulusParameter MeasuredQuercetin Concentration% Inhibition / Effect
RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO) Production100 µMSignificant inhibition
RAW 264.7Polyinosinic-polycytidylic acidNitric Oxide (NO) Productionup to 50 µMSignificant inhibition
RAW 264.7Polyinosinic-polycytidylic acidIL-6, TNF-α Productionup to 50 µMSignificant inhibition
Human Gingival Fibroblasts (HGFs)Lipopolysaccharide (LPS)IL-1β, IL-6, IL-8, TNF-α Production5, 10, 20 µMSignificant inhibition

Source:[5][6][7]

Table 3: Pharmacokinetic Parameters of Quercetin Glycosides in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Quercetin-3-O-β-D-glucuronide1004964.8 ± 1095.2~0.75 and ~5 (dual peaks)24625.1 ± 1563.8
Quercetin100842.1 ± 508.4~0.75 and ~5 (dual peaks)1583.9 ± 583.3
Isoquercitrin (Quercetin-3-O-glucoside)50350 ± 1100.45 ± 0.1117.2 ± 7.3

Source:[8][9][10]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Quercetin 3-O-gentiobioside's potential. The following are standard protocols for key in vitro and in vivo experiments.

In Vitro Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of Quercetin 3-O-gentiobioside in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank (solvent without sample) and a positive control (e.g., ascorbic acid or Trolox) should be included.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the Quercetin 3-O-gentiobioside stock solution.

    • In a 96-well plate, add a small volume of each sample dilution (e.g., 10 µL).

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Include a blank and a positive control.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (like RAW 264.7) stimulated with an inflammatory agent such as lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Quercetin 3-O-gentiobioside for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

    • Calculate the percentage of NO inhibition and the IC50 value.

In Vivo Bioavailability Study (Rodent Model)
  • Principle: This study determines the pharmacokinetic profile of Quercetin 3-O-gentiobioside after oral administration to animals (e.g., rats or mice) by measuring its concentration in blood plasma over time.

  • Protocol:

    • House the animals (e.g., Sprague-Dawley rats) in a controlled environment with free access to food and water. Fast the animals overnight before the experiment.

    • Administer a single oral dose of Quercetin 3-O-gentiobioside suspended in a suitable vehicle (e.g., carboxymethyl cellulose).

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of Quercetin 3-O-gentiobioside and its potential metabolites in plasma.

    • Analyze the plasma samples to determine the concentration of the compound at each time point.

    • Plot the plasma concentration versus time curve and calculate the key pharmacokinetic parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure over time.

      • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and replicating research.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay A Seed RAW 264.7 cells B Pre-treat with Quercetin 3-O-gentiobioside A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E H MTT Assay for Cell Viability D->H F Griess Assay for NO E->F G ELISA for Cytokines (TNF-α, IL-6, IL-1β) E->G

Workflow for in vitro anti-inflammatory evaluation.

G cluster_pathway Quercetin's Anti-inflammatory Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path MAPK_path MAPK Pathway TLR4->MAPK_path Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_path->Proinflammatory_Genes Activation MAPK_path->Proinflammatory_Genes Activation Quercetin Quercetin 3-O-gentiobioside Quercetin->NFkB_path Inhibition Quercetin->MAPK_path Inhibition Inflammation Inflammation Proinflammatory_Genes->Inflammation

Quercetin's modulation of inflammatory pathways.

Conclusion

Quercetin 3-O-gentiobioside holds considerable promise as a bioactive ingredient in functional foods. Its potential antioxidant and anti-inflammatory effects warrant further investigation. The protocols and data presented in this document provide a foundational framework for researchers to explore its efficacy and mechanisms of action. Future studies should focus on obtaining specific quantitative data for Quercetin 3-O-gentiobioside to fully elucidate its potential health benefits and to support its application in the development of innovative functional food products.

References

Troubleshooting & Optimization

Technical Support Center: Quercetin 3-O-gentiobioside Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving Quercetin 3-O-gentiobioside for use in bioassays. Due to its complex glycosidic structure, achieving and maintaining solubility in aqueous buffers can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of Quercetin 3-O-gentiobioside?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[1][2][3] Quercetin glycosides exhibit good solubility in this organic solvent. A high-concentration stock solution (e.g., 10-100 mM) can be prepared in DMSO and stored for later dilution into aqueous media for experiments.[1] For example, the related compound Quercetin 3-O-β-D-glucose-7-O-β-D-gentiobioside is soluble in DMSO at up to 100 mg/mL.[1]

Q2: Why is my Quercetin 3-O-gentiobioside not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

Flavonoids and their glycosides often have poor water solubility.[4][5][6] Direct dissolution in aqueous buffers is typically not feasible. The standard procedure involves first dissolving the compound in an organic solvent like DMSO to create a concentrated stock, which is then serially diluted into the final aqueous buffer for your bioassay.[3][7]

Q3: Are there alternatives to DMSO due to concerns about solvent toxicity in my bioassay?

Yes. While DMSO is common, its potential for toxicity is a valid concern.[8] Alternative strategies include:

  • Ethanol or Dimethyl Formamide (DMF): Quercetin and its glycosides are also soluble in these solvents, though potentially at lower concentrations than in DMSO.[3][7][9]

  • Co-solvents: Using a mixture of solvents can enhance solubility. Blends containing polyethylene glycol (PEG), propylene glycol, or glycerin have been shown to improve the solubility of quercetin.[10][11]

  • Advanced Formulations: For in vivo or sensitive in vitro assays, techniques like complexation with cyclodextrins, using lipid-based formulations (e.g., self-emulsifying systems), or creating nanosuspensions can significantly improve aqueous solubility and bioavailability.[4][12][13][14][15][16][17]

Q4: How should I store my Quercetin 3-O-gentiobioside solutions?

  • Powder: Store the solid compound at -20°C for long-term stability (≥4 years for similar compounds).[3]

  • Stock Solutions (in DMSO): Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year or -20°C for up to a month.[1][2] Always use fresh or properly stored DMSO, as absorbed moisture can reduce the compound's solubility.[1]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day, as the compound may precipitate out of solution or degrade.[3][7]

Troubleshooting Guide

This section addresses common problems encountered when preparing Quercetin 3-O-gentiobioside solutions for bioassays.

Problem: The compound precipitates when I dilute the DMSO stock into my aqueous medium.

This is the most common issue. The abrupt change in solvent polarity causes the poorly soluble compound to fall out of solution.

Solutions:

  • Reduce Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible, typically well below 1% and often below 0.1%, to minimize both precipitation and solvent toxicity.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a multi-step serial dilution. This can sometimes help keep the compound in solution.

  • Warm the Aqueous Medium: Gently warming your buffer or cell culture medium (e.g., to 37°C) before adding the stock solution can help improve solubility.

  • Increase Mixing Energy: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Check the pH of your Buffer: The solubility of quercetin can increase with a higher pH (in more alkaline conditions).[10] Ensure your buffer's pH is compatible with your experimental design and the compound's stability.

Below is a decision tree to help troubleshoot precipitation issues.

G start Precipitation observed upon dilution into aqueous buffer? q1 Is final DMSO/organic solvent concentration > 0.5%? start->q1 s1 Decrease final solvent concentration. Use a higher stock concentration or re-evaluate required dose. q1->s1 Yes q2 Was the stock added too quickly? q1->q2 No a1_yes Yes a1_no No s2 Add stock solution dropwise while vortexing or stirring the aqueous medium vigorously. q2->s2 Yes q3 Is the aqueous medium at room temperature or cooled? q2->q3 No a2_yes Yes a2_no No s3 Gently warm the medium (e.g., to 37°C) before adding the stock solution. q3->s3 Yes s4 Consider advanced methods: - Use co-solvents (e.g., PEG) - Complexation with cyclodextrins - Prepare a nanosuspension q3->s4 No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for precipitation issues.

Quantitative Data Summary

The solubility of Quercetin 3-O-gentiobioside specifically is not widely reported. The table below includes data for structurally similar quercetin glycosides to provide a reliable estimate for experimental planning.

Compound NameSolventSolubilityReference
Quercetin 3-O-β-D-glucose-7-O-β-D-gentiobiosideDMSO100 mg/mL (126.79 mM)[1]
Quercetin 3-O-sophorosideDMSO~10 mg/mL[3]
Quercetin 3-O-sophorosideDMF~3 mg/mL[3]
Quercetin (aglycone)DMSO~30 mg/mL[7][9]
Quercetin (aglycone)Ethanol~2 mg/mL[7][9]
Quercetin (aglycone)Distilled Water0.1648 µg/mL[10]

Experimental Protocols

Protocol 1: Preparation of a Working Solution using DMSO

This protocol outlines the standard method for preparing a Quercetin 3-O-gentiobioside solution for in vitro bioassays.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of Quercetin 3-O-gentiobioside powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 50-100 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution. This is your Stock Solution .

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Dilute the Stock Solution 1:10 or 1:100 in fresh DMSO or the final cell culture medium/buffer to create an Intermediate Stock . This step helps prevent precipitation during the final dilution.

  • Prepare the Final Working Solution:

    • Pre-warm the final aqueous buffer or cell culture medium to 37°C.

    • While vortexing the warm medium, add the required volume of the Stock Solution or Intermediate Stock drop-by-drop to reach the desired final concentration.

    • Ensure the final DMSO concentration is below the toxic threshold for your specific assay (typically <0.5%).

  • Sterilization:

    • If sterility is required, filter the Final Working Solution through a 0.22 µm syringe filter that is compatible with low levels of DMSO. Note that some compound may be lost to filter binding.

The workflow for this protocol is visualized below.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Working Solution cluster_2 Step 3: Application powder Weigh Compound Powder dmso Add Anhydrous DMSO powder->dmso vortex1 Vortex to Dissolve (Warm if needed) dmso->vortex1 stock 100 mM Stock in DMSO vortex1->stock dilute Add Stock Dropwise while Vortexing stock->dilute media Pre-warm Aqueous Medium (37°C) media->dilute working Final Working Solution (e.g., 100 µM) filter Sterile Filter (0.22 µm) working->filter assay Add to Bioassay (e.g., Cell Culture) filter->assay

Caption: Standard workflow for solubilizing Quercetin 3-O-gentiobioside.
Protocol 2: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like quercetin, in their central cavity, thereby increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

  • Determine Molar Ratio:

    • A 1:1 molar ratio of Quercetin 3-O-gentiobioside to HP-β-CD is a common starting point for complex formation.[17]

  • Prepare the Complexation Solution:

    • Dissolve the required amount of HP-β-CD in your desired aqueous buffer (e.g., PBS) to create the cyclodextrin solution.

    • Separately, prepare a concentrated stock of Quercetin 3-O-gentiobioside in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Form the Inclusion Complex:

    • Slowly add the quercetin stock solution to the cyclodextrin solution while stirring vigorously.

    • Seal the container and allow the mixture to equilibrate. This can be done by stirring at room temperature for 24-72 hours or by using sonication to accelerate the process.

  • Remove Organic Solvent (if necessary):

    • If a significant amount of organic solvent was used, it can be removed by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Purification and Use:

    • The resulting aqueous solution containing the quercetin-cyclodextrin complex can often be sterile-filtered and used directly in bioassays. Lyophilization can be performed to create a stable, water-soluble powder of the complex.[17]

References

Optimizing mobile phase for flavonoid glycoside separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for flavonoid analysis. This guide provides detailed troubleshooting advice and frequently asked questions to help you optimize the mobile phase for separating flavonoid glycosodes using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

???+ question "What is the typical mobile phase composition for reversed-phase HPLC separation of flavonoid glycosides?"

???+ question "Why is an acidic modifier essential in the mobile phase?"

???+ question "Should I use Acetonitrile or Methanol as the organic solvent?"

???+ question "Is an isocratic or gradient elution better for flavonoid glycosides?"

Troubleshooting Guide

This section addresses common chromatographic problems encountered during the analysis of flavonoid glycosides and provides solutions focused on mobile phase optimization.

ProblemPotential Mobile Phase-Related Cause(s)Suggested Solution(s)
Peak Tailing (Asymmetrical peaks with a trailing edge)Incorrect Mobile Phase pH: The pH is too high, causing partial ionization of flavonoid phenolic groups.[1]Increase Acidity: Add or increase the concentration of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to lower the pH and suppress ionization.[2]
Insufficient Buffer Capacity: The buffer is not strong enough to maintain a consistent pH.[1]Increase Buffer Concentration: If using a buffer (like ammonium formate), consider increasing the concentration (e.g., to 10 mM) to ensure stable pH.[3][1]
Broad Peaks (Peaks are wider than expected, leading to poor resolution)Inconsistent Mobile Phase Composition: Improperly mixed or degassed solvents can cause flow rate fluctuations.[4][5]Prepare Fresh Mobile Phase: Ensure solvents are HPLC grade, accurately measured, thoroughly mixed, and properly degassed before use.[4][6]
Mobile phase is too "weak" (insufficient organic solvent): The analyte is retained too long on the column.Adjust Gradient: Increase the percentage of organic solvent in the gradient or make the gradient steeper to elute the compounds more quickly.
Poor Resolution (Peaks are not baseline-separated)Inappropriate Organic Solvent: The selectivity of the current solvent (e.g., ACN) is not optimal for your specific analytes.Change Organic Solvent: Switch from acetonitrile to methanol (or vice versa). The different solvent properties can alter elution order and improve resolution.[7]
Gradient Slope is Too Steep: The organic solvent concentration increases too quickly, causing compounds to elute too close together.Optimize Gradient: Make the gradient shallower (slower increase in organic solvent percentage) over the time range where your target peaks elute.
Inconsistent Retention Times (Peak retention times drift between runs)Poor Column Equilibration: The column is not given enough time to re-equilibrate to the initial mobile phase conditions before the next injection.[5]Increase Equilibration Time: Add a post-run step of several column volumes with the starting mobile phase composition to ensure the column is ready for the next injection.[5]
Mobile Phase Composition Change: Evaporation of the more volatile solvent (especially ACN) can alter the mobile phase ratio over time.Prepare Fresh Mobile Phase Daily: Do not let mobile phase sit on the instrument for extended periods. Keep reservoirs capped.
Temperature Fluctuations: The column temperature is not controlled, leading to shifts in retention.[8]Use a Column Oven: Maintain a constant and stable column temperature (e.g., 35-40°C) for reproducible results.[9][10]
Split Peaks (A single compound appears as two or more peaks)Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% methanol when the gradient starts at 5% methanol).[11]Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[11] If a strong solvent is required for solubility, inject the smallest possible volume.

Quantitative Data Summary

Table 1: Comparison of Organic Modifiers

This table summarizes the key differences between Acetonitrile and Methanol in reversed-phase HPLC.

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale & Impact on Flavonoid Separation
Elution Strength Stronger[12]Weaker[12]ACN generally leads to shorter retention times. To achieve similar retention with MeOH, a higher percentage in the mobile phase is needed.[7]
Viscosity (in water) Lower[13]HigherACN/water mixtures generate lower backpressure, which is beneficial for high flow rates and protecting the column and pump.[13][12]
Selectivity Aprotic, strong dipole-dipole interactions.[12]Protic, capable of hydrogen bonding.[12]Can provide different elution orders. If resolution is poor with ACN, switching to MeOH may separate co-eluting peaks.[7]
UV Cutoff ~190 nm~205 nmACN is superior for detection at low UV wavelengths (<210 nm), providing a cleaner baseline.[12]
Cost & Toxicity More Expensive, More ToxicLess Expensive, Less Toxic[14]Methanol is a more economical and safer choice for routine analyses where its performance is adequate.
Table 2: Comparison of Common Acidic Modifiers

This table compares acids commonly used to control mobile phase pH.

Acidic ModifierTypical ConcentrationpKaAdvantagesConsiderations
Formic Acid 0.01% - 0.1%[15][16]3.75Stronger acid than acetic acid, highly volatile (good for LC-MS), available in high purity grades.[17][18]Can cause ion suppression in negative ion mode ESI-MS.[18]
Acetic Acid 0.1% - 2%[19][20]4.76Volatile (suitable for LC-MS), good for buffering near its pKa.[3]Weaker acid, so a higher concentration may be needed to achieve the same pH as formic acid.[17][18]
Phosphoric Acid 0.1%[21]2.15Strong acid, effective at lowering pH.Not volatile. Must not be used with LC-MS systems as it will contaminate the mass spectrometer.[18]

Experimental Protocols

Protocol 1: Mobile Phase Preparation

This protocol describes the preparation of a standard mobile phase for flavonoid glycoside analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • High-purity Formic Acid (HCOOH)

  • 1 L graduated cylinders

  • 1 L solvent bottles

Procedure:

  • Prepare Solvent A (Aqueous Phase):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Cap the bottle and mix thoroughly by inversion.

    • Label the bottle "Solvent A: 0.1% Formic Acid in Water".

  • Prepare Solvent B (Organic Phase):

    • Measure 1 L of HPLC-grade Acetonitrile or Methanol into a separate 1 L solvent bottle.

    • (Optional but recommended for consistency) Add 1 mL of formic acid to the organic solvent for a 0.1% concentration.

    • Cap and mix thoroughly.

    • Label the bottle "Solvent B: Acetonitrile" or "Solvent B: Methanol".

  • Degassing:

    • Degas both Solvent A and Solvent B for 15-20 minutes using a sonicator bath or an inline vacuum degasser on the HPLC system.[6] This step is critical to prevent bubble formation, which can cause pressure fluctuations and baseline noise.[5]

Protocol 2: General-Purpose Gradient Elution Method

This protocol provides a starting point for separating a complex mixture of flavonoid glycosides on a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[22][9][23]

  • Column: C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 40°C[9]

  • Detection Wavelength: 280 nm, 325 nm, or 360 nm (depending on the flavonoids of interest)[3][22][9]

  • Injection Volume: 5-20 µL

Gradient Program:

Time (minutes)% Solvent A% Solvent B
0.0955
5.0955
40.05050
45.0595
50.0595
51.0955
60.0955

Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goal (e.g., quantify specific glycosides) initial Select Initial Conditions - C18 Column - A: H2O + 0.1% Formic Acid - B: Acetonitrile - Generic Gradient start->initial run Perform Initial HPLC Run initial->run eval Evaluate Chromatogram - Peak Shape? - Resolution? - Run Time? run->eval shape_ok Peak Shape Good? eval->shape_ok res_ok Resolution Adequate? shape_ok->res_ok Yes adjust_ph Adjust pH / Acid Conc. shape_ok->adjust_ph No (Tailing) adjust_grad Optimize Gradient Slope res_ok->adjust_grad No final Final Validated Method res_ok->final Yes adjust_ph->run adjust_grad->run change_solv Switch to Methanol adjust_grad->change_solv If no improvement change_solv->initial Re-start

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Poor_Resolution problem Problem: Poor Peak Resolution cause1 Are peaks broad or tailing? problem->cause1 cause2 Are peaks sharp but overlapping? problem->cause2 sol1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->sol1a Yes sol1b Ensure Mobile Phase is Fresh and Degassed cause1->sol1b Yes sol2a Decrease Gradient Slope (Make it shallower) cause2->sol2a Yes sol2b Change Organic Solvent (Acetonitrile -> Methanol or vice-versa) cause2->sol2b Yes

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Stabilizing Quercetin 3-O-gentiobioside During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Quercetin 3-O-gentiobioside during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-O-gentiobioside and why is its stability important?

Quercetin 3-O-gentiobioside is a flavonoid glycoside found in various plants.[1][2][3] Like other flavonoids, it is valued for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] Maintaining its stability is crucial for accurate experimental results and for ensuring the efficacy and safety of potential therapeutic applications.

Q2: What are the primary factors that lead to the degradation of Quercetin 3-O-gentiobioside?

The stability of Quercetin 3-O-gentiobioside is primarily influenced by several factors:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[4][5]

  • Temperature: Elevated temperatures can accelerate degradation, leading to the breakdown of the glycosidic bond.[4][6][7]

  • Light: Exposure to light, especially UV light, can cause photolytic degradation.[4][8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[4][9]

  • Enzymes: Microbial contamination can introduce enzymes that may hydrolyze the glycosidic linkage.[4]

Q3: What are the common degradation pathways for Quercetin 3-O-gentiobioside?

Based on the behavior of similar quercetin glycosides, the degradation of Quercetin 3-O-gentiobioside likely proceeds through these pathways:

  • Hydrolysis: The most common pathway is the cleavage of the glycosidic bond, which separates the quercetin aglycone from the gentiobiose sugar moiety. This can be initiated by heat, acid, or enzymes.[4]

  • Oxidation: Once the quercetin aglycone is formed, it is highly susceptible to oxidation. This can lead to the cleavage of the C-ring and the formation of smaller phenolic compounds like protocatechuic acid and phloroglucinol aldehyde.[4]

Q4: What are the recommended short-term and long-term storage conditions?

For optimal stability, the following storage conditions are recommended:

  • Short-Term (days to weeks): Store in a tightly sealed, light-protected container at 2-8°C.

  • Long-Term (months to years): For maximum stability, store in a tightly sealed, light-protected container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C. One supplier suggests storage at 10°C - 25°C in a dry, well-closed container.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Discoloration or change in appearance of the solid compound. Exposure to light, moisture, or oxygen.Store the compound in an amber vial or a container wrapped in aluminum foil. Ensure the container is tightly sealed and consider storing it in a desiccator. For long-term storage, purge the container with an inert gas.
Precipitation or haze formation in solutions. pH-dependent degradation and polymerization. Proanthocyanidins, a related class of flavonoids, can precipitate under certain pH conditions.Ensure the solvent system is appropriately acidic (e.g., pH 3-5) to maintain stability.[9] If working with aqueous solutions, use a suitable acidic buffer.
Inconsistent experimental results with stored solutions. Repeated freeze-thaw cycles, exposure to light during handling, pH shifts in the solvent, or microbial contamination.Aliquot solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.[9] Minimize exposure to light during all handling steps. Use fresh, high-quality solvents and sterile filtration for aqueous solutions to prevent microbial growth.
Appearance of new peaks in HPLC analysis of a stored sample. Degradation of the parent compound into smaller molecules.Analyze the degradation products by comparing their retention times with known standards (e.g., quercetin aglycone). Use mass spectrometry (LC-MS) for tentative identification of unknown degradation products.

Quantitative Data Summary

The following table summarizes the qualitative stability profile of quercetin glycosides based on data from related compounds. This can be used as a general guideline for Quercetin 3-O-gentiobioside.

Condition Parameter Stability Level Recommendation
pH Acidic (pH < 5)HighMaintain acidic conditions for storage and processing.[4]
Neutral (pH ~7)Moderate to LowMinimize exposure time; prepare fresh solutions.[4]
Alkaline (pH > 8)LowAvoid alkaline conditions.[4]
Temperature < 4°CHighStore solutions at refrigerated or frozen temperatures.[4][10]
Room TemperatureModerateUse for short-term handling only.[4]
> 40°CLowAvoid elevated temperatures during processing.[4][10]
Light DarkHighProtect from light at all times.[4][8]
Ambient LightModerate to LowWork in low-light conditions.[4]

Experimental Protocols

Protocol 1: Stability Testing of Quercetin 3-O-gentiobioside Solutions

This protocol outlines a method to assess the stability of Quercetin 3-O-gentiobioside solutions under various storage conditions.

1. Materials:

  • Quercetin 3-O-gentiobioside
  • HPLC-grade methanol
  • HPLC-grade water
  • Formic acid (or other suitable acid for pH adjustment)
  • Amber HPLC vials
  • 0.22 µm syringe filters

2. Stock Solution Preparation:

  • Prepare a stock solution of Quercetin 3-O-gentiobioside (e.g., 1 mg/mL) in methanol.
  • From the stock solution, prepare working solutions in an appropriate solvent system (e.g., 50:50 methanol:water with 0.1% formic acid to maintain an acidic pH).

3. Storage Conditions:

  • Temperature: Aliquot the working solution into amber HPLC vials and store them at different temperatures: -80°C, -20°C, 4°C, and 25°C (room temperature).[9]
  • Light Exposure: At each temperature, store one set of samples in the dark (e.g., in a sealed box) and another set exposed to ambient laboratory light. For accelerated studies, a photostability chamber can be used.[9]

4. Time Points:

  • Analyze a baseline sample (T=0) immediately after preparation.
  • Analyze samples from each storage condition at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).[9]

5. Analysis:

  • Use a validated HPLC method (see Protocol 2) to quantify the concentration of Quercetin 3-O-gentiobioside at each time point.
  • Monitor for the appearance of degradation products.

Protocol 2: HPLC Method for Quantification of Quercetin 3-O-gentiobioside

This protocol provides a general HPLC method for the analysis of Quercetin 3-O-gentiobioside. Method optimization may be required.

1. HPLC System:

  • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at the λmax of Quercetin 3-O-gentiobioside (typically around 254 nm and 350-370 nm for flavonoids).
  • Injection Volume: 10 µL.[9]

3. Standard Preparation:

  • Prepare a series of standard solutions of Quercetin 3-O-gentiobioside of known concentrations in the mobile phase.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

4. Sample Analysis:

  • Inject the samples from the stability study (Protocol 1) into the HPLC system.
  • Quantify the concentration of Quercetin 3-O-gentiobioside in the samples by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathway Q3G Quercetin 3-O-gentiobioside Quercetin Quercetin (Aglycone) Q3G->Quercetin Hydrolysis (Heat, Acid, Enzymes) Gentiobiose Gentiobiose Degradation_Products Oxidative Degradation Products (e.g., Protocatechuic Acid) Quercetin->Degradation_Products Oxidation

Caption: Potential degradation pathway of Quercetin 3-O-gentiobioside.

experimental_workflow start Prepare Stock and Working Solutions storage Aliquot and Store under Varied Conditions (Temp, Light) start->storage analysis_t0 Analyze Baseline Sample (T=0) via HPLC storage->analysis_t0 analysis_tx Analyze Stored Samples at Time Intervals storage->analysis_tx data Quantify Compound and Assess Degradation analysis_t0->data analysis_tx->data end Determine Optimal Storage Conditions data->end

Caption: Workflow for a stability study of Quercetin 3-O-gentiobioside.

troubleshooting_logic start Inconsistent Results? check_solution Is the solution clear? start->check_solution check_hplc New peaks in HPLC? start->check_hplc precipitate Precipitate/ Haze observed check_solution->precipitate No degradation_peaks Degradation products detected check_hplc->degradation_peaks Yes adjust_ph Adjust pH to acidic range precipitate->adjust_ph review_storage Review storage conditions: - Protect from light - Aliquot to avoid freeze-thaw - Use inert atmosphere degradation_peaks->review_storage

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Quantification of Quercetin 3-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Quercetin 3-O-gentiobioside.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying Quercetin 3-O-gentiobioside?

A1: The most common analytical techniques for the quantification of Quercetin 3-O-gentiobioside are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Ultraviolet-Visible (UV-Vis) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-DAD/UV offers good selectivity and sensitivity, while LC-MS/MS provides higher sensitivity and specificity, which is particularly useful for complex matrices.

Q2: What are the typical UV absorbance maxima for Quercetin 3-O-gentiobioside?

A2: Flavonoids like Quercetin 3-O-gentiobioside typically exhibit two major absorption maxima. For quercetin and its glycosides, these are generally observed around 254 nm and 370 nm. The specific wavelength of maximum absorbance can be influenced by the solvent composition.

Q3: Is a reference standard for Quercetin 3-O-gentiobioside commercially available?

A3: Yes, reference standards for Quercetin 3-O-gentiobioside are commercially available from several suppliers. It is crucial to use a high-purity certified reference standard for accurate quantification.

Q4: How stable is Quercetin 3-O-gentiobioside during sample preparation and analysis?

A4: Quercetin and its glycosides are susceptible to degradation under certain conditions. Factors such as pH, temperature, light, and the presence of oxidizing agents can affect stability. Quercetin is particularly unstable in alkaline solutions (pH > 7) and at high temperatures. It is recommended to work with freshly prepared solutions, protect them from light, and store them at low temperatures (e.g., 4°C) for short-term storage or frozen for long-term storage.

Q5: Can I quantify Quercetin 3-O-gentiobioside by hydrolyzing it to quercetin and then measuring the aglycone?

A5: Yes, this is a common approach, especially when a reference standard for the glycoside is unavailable. The method involves acid or enzymatic hydrolysis to cleave the gentiobioside moiety, followed by the quantification of the resulting quercetin aglycone. However, it is crucial to ensure complete hydrolysis and to account for any potential degradation of quercetin during the hydrolysis process. This method will provide the total quercetin content from the glycoside, not the concentration of the intact glycoside itself.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of Quercetin 3-O-gentiobioside.

HPLC-UV/DAD Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Column degradation.- Adjust the mobile phase pH with an acid modifier like formic acid or acetic acid (typically 0.1%).- Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).- Reduce the injection volume or sample concentration.- Replace the column.
Poor resolution/Co-elution with other compounds - Inadequate mobile phase composition.- Isocratic elution not providing enough separation power.- Inefficient column.- Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous phase).- Implement a gradient elution program.- Use a column with a smaller particle size or a longer column for higher efficiency.- Try a different stationary phase chemistry.[1]
Fluctuating retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks in the HPLC system.- Prepare fresh mobile phase daily and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Perform system maintenance, check for leaks, and ensure the pump is delivering a consistent flow rate.
Low sensitivity/Poor signal-to-noise ratio - Low concentration of the analyte.- Incorrect detection wavelength.- High background noise from the mobile phase or detector.- Concentrate the sample if possible.- Ensure the detection wavelength is set to the absorbance maximum of Quercetin 3-O-gentiobioside (around 254 nm or 370 nm).- Use high-purity solvents for the mobile phase and ensure the detector lamp is in good condition.
LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Ion suppression or enhancement (Matrix effects) - Co-eluting matrix components interfering with the ionization of the analyte.- Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Dilute the sample to reduce the concentration of matrix components.- Optimize chromatographic separation to separate the analyte from interfering compounds.- Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Low signal intensity - Suboptimal ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Inefficient fragmentation (low collision energy).- Inappropriate mobile phase for ESI.- Optimize source parameters by infusing a standard solution of the analyte.- Optimize collision energy for the specific precursor-to-product ion transition.- Ensure the mobile phase contains a suitable modifier (e.g., formic acid for positive mode, ammonium formate for negative mode) to promote ionization.
Inconsistent fragmentation pattern - Instability of the precursor ion.- Fluctuations in collision energy.- Optimize the selection of the precursor and product ions for stability and specificity.- Ensure the mass spectrometer is properly calibrated and stable.
Carryover from previous injections - Adsorption of the analyte onto surfaces in the autosampler or column.- Optimize the autosampler wash procedure with a strong solvent.- Inject a blank solvent after high-concentration samples.- Use a column with a different stationary phase that has less affinity for the analyte.

Quantitative Data Summary

The following tables summarize quantitative data for Quercetin 3-O-gentiobioside and related compounds from various studies.

Table 1: LC-MS/MS Method Validation Parameters for a Quercetin Glycoside
ParameterValueReference
AnalyteQuercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside[2]
MatrixRat Plasma[2]
Linear Range7.32 - 1830 ng/mL[2]
LLOQ7.32 ng/mL[2]
Intra-day Precision (%RSD)< 15%[2]
Inter-day Precision (%RSD)< 15%[2]
AccuracyWithin ±15%[2]
Recovery89.06 - 92.43%[2]
Matrix Effect88.58 - 97.62%[2]
Table 2: Quantitative Analysis of Quercetin Glycosides in Plant Material
CompoundPlant MaterialConcentrationAnalytical MethodReference
Quercetin-3-O-gentiobiosideAbelmoschus esculentus L. Moench (Okra) powder1.49 ± 0.01 mg/g dry weightHPLC-PDA[3]
IsoquercitrinAbelmoschus esculentus L. Moench (Okra) powder1.39 ± 0.01 mg/g dry weightHPLC-PDA[3]
QuercetinCapparis spinosa (Caper) - Flower12.8 mg/gHPLC[4]
QuercetinCapparis spinosa (Caper) - Floral bud10.0 mg/gHPLC[4]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material for HPLC Analysis

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh an accurate amount of the powdered plant material (e.g., 1 g).

    • Add a suitable extraction solvent. Methanol or ethanol are commonly used. A typical solid-to-solvent ratio is 1:20 (w/v).

    • Employ an efficient extraction technique such as ultrasonication (e.g., 30 minutes at 40°C) or maceration with shaking (e.g., 24 hours at room temperature).

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Sample Clean-up (Optional but Recommended):

    • For complex matrices, a Solid-Phase Extraction (SPE) step can be used to remove interfering compounds. A C18 cartridge is commonly used for flavonoids.

    • Condition the SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

    • Elute the analyte with a stronger solvent (e.g., methanol).

  • Final Preparation:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-UV/DAD Method for Quantification
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B (re-equilibration). The gradient should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the absorbance maximum of Quercetin 3-O-gentiobioside (e.g., 370 nm).

  • Quantification: Prepare a calibration curve using a certified reference standard of Quercetin 3-O-gentiobioside at a minimum of five different concentrations. The concentration of the analyte in the samples is determined by interpolating its peak area against the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Reporting sp1 Plant Material (Drying & Grinding) sp2 Extraction (e.g., Ultrasonication) sp1->sp2 sp3 Filtration & Concentration sp2->sp3 sp4 Sample Clean-up (SPE) sp3->sp4 sp5 Reconstitution & Filtration sp4->sp5 aq1 HPLC or LC-MS/MS Injection sp5->aq1 Inject Sample aq2 Chromatographic Separation aq1->aq2 aq3 Detection (UV/DAD or MS/MS) aq2->aq3 aq4 Data Acquisition aq3->aq4 dp1 Peak Integration aq4->dp1 Process Data dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3 dp4 Reporting Results dp3->dp4

Caption: A typical experimental workflow for the quantification of Quercetin 3-O-gentiobioside.

Troubleshooting_Logic cluster_peak_shape Peak Shape/Retention Time Issues cluster_sensitivity Sensitivity/Signal Issues start Problem with Quantification q1 Is the issue with peak shape or retention time? start->q1 q2 Is the issue with sensitivity or signal intensity? q1->q2 No s1 Check mobile phase (pH, composition, freshness) q1->s1 Yes s4 Optimize detection wavelength (UV/DAD) or MS parameters q2->s4 Yes s2 Inspect column (degradation, overload) s1->s2 s3 Verify system parameters (temperature, flow rate) s2->s3 s5 Check sample concentration and injection volume s4->s5 s6 Investigate matrix effects (for LC-MS/MS) s5->s6

Caption: A logical troubleshooting workflow for common issues in Quercetin 3-O-gentiobioside quantification.

Signaling_Pathway QuercetinGlycosides Quercetin Glycosides ROS Reactive Oxygen Species (ROS) QuercetinGlycosides->ROS Scavenges NFkB NF-κB Signaling Pathway QuercetinGlycosides->NFkB Inhibits Nrf2 Nrf2 Signaling Pathway QuercetinGlycosides->Nrf2 Activates ROS->NFkB Activates InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Induces AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCL) Nrf2->AntioxidantEnzymes Induces

Caption: A simplified diagram of signaling pathways modulated by quercetin glycosides.[5][6]

References

Technical Support Center: Analysis of Quercetin 3-O-gentiobioside by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Quercetin 3-O-gentiobioside.

Troubleshooting Guides

Matrix effects are a common challenge in the LC-MS/MS analysis of complex samples containing Quercetin 3-O-gentiobioside, leading to ion suppression or enhancement and affecting the accuracy and precision of quantification. This guide provides solutions to common issues encountered during analysis.

Problem Potential Cause Recommended Solution
Low Signal Intensity or Complete Signal Loss Ion Suppression: Co-eluting matrix components compete with Quercetin 3-O-gentiobioside for ionization, reducing its signal.[1][2]1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][3] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix interferences.[3] 3. Sample Dilution: Dilute the sample to reduce the concentration of matrix components. This is a simple but effective method, though it may impact the limit of detection.[3]
Poor Reproducibility and Accuracy Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples or batches.[1][2]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[3] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the study samples to mimic the matrix effects.
High Signal Intensity (Ion Enhancement) Ion Enhancement: Co-eluting matrix components facilitate the ionization of Quercetin 3-O-gentiobioside, leading to an artificially high signal.1. Employ the same mitigation strategies as for ion suppression: Improved sample cleanup and chromatographic separation are key. 2. Evaluate Internal Standard Performance: Ensure the internal standard is co-eluting and responding similarly to the analyte.
Inconsistent Internal Standard Response Internal Standard experiencing its own matrix effects: The chosen internal standard may be suppressed or enhanced by different matrix components than the analyte.1. Select a more appropriate internal standard: Ideally, a stable isotope-labeled version of Quercetin 3-O-gentiobioside should be used. If unavailable, a structural analog with similar physicochemical properties and retention time is the next best choice.[3]
Peak Tailing or Splitting Matrix Overload: High concentrations of matrix components affecting the chromatographic peak shape.1. Dilute the sample extract. 2. Optimize the injection volume: Injecting a smaller volume can alleviate column overload.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Quercetin 3-O-gentiobioside LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of Quercetin 3-O-gentiobioside by co-eluting compounds from the sample matrix (e.g., plasma, plant extracts).[2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analysis.

Q2: How can I quantitatively assess matrix effects for my Quercetin 3-O-gentiobioside analysis?

A2: The most common method is the post-extraction spike.[3] This involves comparing the peak area of Quercetin 3-O-gentiobioside in a blank matrix extract spiked with the analyte to the peak area of a neat solution of the analyte at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100%

A value significantly different from 100% indicates the presence of matrix effects. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.

Q3: What are the typical precursor and product ions for Quercetin 3-O-gentiobioside in negative ion mode ESI-MS/MS?

A3: For Quercetin 3-O-gentiobioside (Molecular Formula: C27H30O17, Molecular Weight: 626.5 g/mol ), the deprotonated molecule [M-H]⁻ would have a mass-to-charge ratio (m/z) of approximately 625.5. The primary fragmentation involves the loss of the gentiobioside moiety (two glucose units), resulting in the quercetin aglycone with an m/z of 301.0. Therefore, a common MRM transition to monitor is 625.5 -> 301.0 . Optimization of the collision energy is crucial for maximizing the signal of this transition.

Q4: What are the recommended sample preparation techniques to minimize matrix effects for Quercetin 3-O-gentiobioside?

A4: The choice of sample preparation is critical and depends on the complexity of the matrix.

  • For plasma samples: Protein precipitation with an organic solvent like methanol is a simple and rapid method. However, for cleaner extracts, Solid Phase Extraction (SPE) is recommended.

  • For plant extracts: These are often complex matrices. A combination of Liquid-Liquid Extraction (LLE) followed by SPE can be highly effective in removing interfering substances like pigments and other polyphenols.

Q5: Can I use a related flavonoid as an internal standard if a stable isotope-labeled standard for Quercetin 3-O-gentiobioside is not available?

A5: Yes, a structural analog can be used, but with caution. The ideal structural analog should have similar chemical properties, chromatographic retention time, and ionization efficiency to Quercetin 3-O-gentiobioside. It is essential to validate that the chosen internal standard is equally affected by the matrix to ensure accurate correction.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for matrix effects and recovery for flavonoid glycosides in common biological matrices. Note that these values can vary significantly depending on the specific analyte, matrix, and analytical method used.

Analyte ClassMatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
Flavonoid GlycosidesRat PlasmaProtein Precipitation89 - 9288 - 98 (Slight Suppression)Adapted from a study on a related compound
Quercetin DerivativesGreen Coffee ExtractAcidic Hydrolysis & Filtration79 - 9488 - 103 (Negligible to Minor Effects)[4]
BioflavonoidsRed Onion, Orange Peel, HoneySolid Phase Extraction88 - 9656 - 99.5 (Ion Suppression)[1]

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of Quercetin 3-O-gentiobioside, based on established methods for similar flavonoid glycosides. Note: This protocol should be considered a starting point and may require optimization for your specific application and instrumentation.

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1 g of homogenized and lyophilized plant material.

    • Add 20 mL of 80% methanol.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B (linear gradient)

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B (linear gradient)

      • 18-25 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quercetin 3-O-gentiobioside: 625.5 -> 301.0 (Quantifier), 625.5 -> [other product ion] (Qualifier - to be determined by infusion).

      • Internal Standard (if used): To be determined based on the selected standard.

    • Instrument Parameters (to be optimized):

      • Capillary Voltage: ~3.0-4.0 kV.

      • Source Temperature: ~120-150°C.

      • Desolvation Temperature: ~350-450°C.

      • Cone Gas Flow: ~50 L/hr.

      • Desolvation Gas Flow: ~600-800 L/hr.

      • Collision Energy: To be optimized for each transition by infusing a standard solution.

Visualizations

Experimental Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte in Solvent) D LC-MS/MS Analysis A->D B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) B->D C Set C: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) C->D E Calculate Matrix Effect: (Peak Area B / Peak Area A) * 100% D->E Data from A & B F Calculate Recovery: (Peak Area C / Peak Area B) * 100% D->F Data from B & C

Caption: Workflow for assessing matrix effect and recovery.

Troubleshooting Logic for Ion Suppression

IonSuppressionTroubleshooting Start Low Signal/No Peak for Quercetin 3-O-gentiobioside Check_Standard Analyze a neat standard solution Start->Check_Standard Standard_OK Standard signal is strong? Check_Standard->Standard_OK Matrix_Effect Suspect Matrix Effect (Ion Suppression) Standard_OK->Matrix_Effect Yes Instrument_Issue Investigate Instrument Performance (Source, Detector) Standard_OK->Instrument_Issue No Optimize_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Matrix_Effect->Optimize_Cleanup Optimize_Chromo Optimize Chromatography (Gradient, Column) Matrix_Effect->Optimize_Chromo Dilute_Sample Dilute Sample Extract Matrix_Effect->Dilute_Sample Use_IS Use Stable Isotope-Labeled or Analog Internal Standard Matrix_Effect->Use_IS Reanalyze Re-analyze Samples Optimize_Cleanup->Reanalyze Optimize_Chromo->Reanalyze Dilute_Sample->Reanalyze Use_IS->Reanalyze

Caption: Troubleshooting workflow for ion suppression.

References

Technical Support Center: HPLC Analysis of Quercetin 3-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals address the common issue of peak tailing when analyzing Quercetin 3-O-gentiobioside using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of Quercetin 3-O-gentiobioside?

Peak tailing is a chromatographic distortion where the peak is asymmetrical, having a trailing edge that extends from the peak maximum.[1][2] In an ideal separation, a peak should be symmetrical and Gaussian in shape.[3] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the peak height (sensitivity), and compromise the accuracy and reproducibility of quantification.[2][4] For Quercetin 3-O-gentiobioside, which may be present in complex mixtures with other structurally similar flavonoids, good peak shape is critical for accurate measurement.

Q2: What is the most common cause of peak tailing for a polar compound like Quercetin 3-O-gentiobioside?

The primary cause of peak tailing for polar or ionizable compounds is often unwanted secondary interactions between the analyte and the stationary phase.[4][5][6][7] For silica-based reversed-phase columns, the main issue is the interaction of the polar hydroxyl groups on the quercetin glycoside with residual silanol groups (Si-OH) on the silica surface.[1][8][9] These interactions create an additional retention mechanism that leads to the asymmetrical peak shape.[4][5]

Q3: How can I use the mobile phase to fix peak tailing for Quercetin 3-O-gentiobioside?

Optimizing the mobile phase is the most effective first step. The key is to suppress the unwanted silanol interactions.

  • Adjust Mobile Phase pH: Adding a small amount of acid to the mobile phase, such as 0.1% formic acid, acetic acid, or phosphoric acid, is highly effective.[10][11] Operating at a low pH (e.g., pH 2.5–3.5) protonates the residual silanol groups, rendering them less active and minimizing their interaction with the analyte.[4][5][10]

  • Use a Buffer: If the mobile phase pH is near the pKa of the analyte, both ionized and unionized forms can exist, causing peak distortion.[3][12][13] Using an appropriate buffer at a concentration of 10-50 mM can stabilize the pH and ensure the analyte is in a single ionic state.[2][8]

Q4: I've acidified my mobile phase, but the peak is still tailing. What should I check next?

If mobile phase optimization is insufficient, consider these other potential causes:

  • Column Contamination or Degradation: The column inlet frit may be blocked, or the stationary phase may be contaminated with strongly retained sample components.[1] A void at the head of the column can also disrupt the sample path.[5]

  • Extra-Column Volume: Excessive dead volume in the system, caused by long or wide-diameter tubing or poorly made connections between the injector, column, and detector, can lead to peak broadening and tailing.[1][3]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak.[1][7][9]

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (more non-polar in reversed-phase) than your starting mobile phase can cause poor peak shape.[1][7] Whenever possible, dissolve the sample in the initial mobile phase.

Q5: What type of HPLC column is best for minimizing peak tailing with flavonoid glycosides?

Column selection plays a crucial role. To minimize secondary silanol interactions, use a modern, high-purity silica column that is fully end-capped.[3][5] End-capping treats the residual silanol groups to make them significantly less polar and interactive.[5] Columns with polar-embedded phases can also provide additional shielding for polar compounds.[3]

Troubleshooting Guide and Data

The following table summarizes key parameters and their effects on peak tailing for Quercetin 3-O-gentiobioside.

ParameterRecommended Setting / ModificationExpected Outcome on Peak TailingRationale
Mobile Phase pH Adjust to pH 2.5 - 3.5 using 0.1% Formic or Acetic Acid.[10]Significant ReductionSuppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[10]
Buffer Concentration Use an appropriate buffer (e.g., phosphate, formate) at 10-50 mM.[2]ImprovementMaintains a stable pH across the column, ensuring the analyte remains in a single, non-interactive ionic form.[3][8]
Column Type Use a high-purity, fully end-capped C18 column.[3][5][6]ReductionEnd-capping chemically blocks active silanol sites, preventing unwanted polar interactions with the analyte.[5]
Column Temperature Increase temperature to 30-40 °C.Potential ImprovementReduces mobile phase viscosity and can improve peak efficiency and symmetry. Monitor analyte stability at higher temperatures.[10]
Sample Concentration Dilute the sample by a factor of 10 and re-inject.Improvement if Overload is the CauseReduces the mass of analyte loaded onto the column, preventing saturation of the stationary phase.[1][7]
Injection Solvent Dissolve the sample in the initial mobile phase composition.ImprovementEnsures the sample is properly focused at the head of the column without causing distortion due to solvent incompatibility.[1]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

Objective: To systematically identify and resolve the cause of peak tailing for Quercetin 3-O-gentiobioside.

Methodology:

  • Establish a Baseline:

    • Prepare the mobile phase and sample according to your current (problematic) method.

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the sample and record the chromatogram. Calculate the USP Tailing Factor (Tf) for the Quercetin 3-O-gentiobioside peak. A value > 1.5 is generally considered significant tailing.[5]

  • Step 1: Mobile Phase pH Adjustment:

    • Prepare a fresh aqueous mobile phase containing an acidic modifier (e.g., 0.1% formic acid).

    • Flush the system thoroughly with the new mobile phase.

    • Re-equilibrate the column for at least 10-15 column volumes.

    • Inject the same sample and compare the peak shape and tailing factor to the baseline. This is often the most effective step.[10]

  • Step 2: Check for Column Overload:

    • If tailing persists, prepare a 1:10 dilution of your sample using the initial mobile phase as the diluent.

    • Inject the diluted sample.

    • If the peak shape becomes symmetrical, the original issue was column overload.[1]

  • Step 3: Column Cleaning and Evaluation:

    • If tailing is still present, column contamination may be the cause.

    • Disconnect the column from the detector.

    • Reverse the column direction (if permitted by the manufacturer).[5]

    • Flush the column with 20-30 column volumes of a strong, appropriate solvent (e.g., isopropanol or methanol/acetonitrile) to remove strongly retained contaminants.[1]

    • Return the column to the normal flow direction, re-equilibrate with your optimized mobile phase, and re-inject the sample.

  • Step 4: Inspect for Extra-Column Volume:

    • Check all tubing and connections between the injector and the detector.

    • Ensure all fittings are properly seated and that the tubing length and internal diameter are minimized, especially between the column and the detector cell.[3]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed for Quercetin 3-O-gentiobioside q1 Are all peaks tailing? start->q1 cause1 Probable Cause: Secondary Chemical Interactions q1->cause1 No, only the analyte peak cause2 Probable Cause: System or Column Physical Issue q1->cause2 Yes, all peaks sol1 1. Add 0.1% Formic Acid to Mobile Phase (Target pH 2.5-3.5) cause1->sol1 q2 Is tailing resolved? sol1->q2 sol2 2. Check for Sample Overload (Dilute sample 10x and re-inject) q2->sol2 No end Peak Shape Optimized q2->end Yes sol3 3. Use a High-Purity, End-Capped Column sol2->sol3 sol4 1. Check for Column Void/Contamination (Flush column or replace) cause2->sol4 q3 Is tailing resolved? sol4->q3 sol5 2. Minimize Extra-Column Volume (Check tubing and connections) q3->sol5 No q3->end Yes

A troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Enhancing Quercetin Glycoside Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of quercetin glycosides.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of quercetin and its glycosides inherently low?

The poor oral bioavailability of quercetin is a multifactorial issue stemming from its physicochemical properties and physiological metabolism. Key limiting factors include:

  • Low Aqueous Solubility : Quercetin aglycone is a lipophilic compound with very poor water solubility (estimated at 1.53-12.5 mg/L at gastrointestinal pH), which limits its dissolution in the gut lumen, a prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism : Upon absorption into intestinal cells (enterocytes), quercetin undergoes extensive phase II metabolism, including glucuronidation, sulfation, and methylation.[2][4][5] It is further metabolized in the liver. These modifications increase water solubility to facilitate rapid excretion, reducing the concentration of active quercetin reaching systemic circulation.[6][7]

  • Efflux back into Intestinal Lumen : Both quercetin and its metabolites are substrates for efflux transporters like P-glycoprotein in enterocytes, which actively pump the compounds back into the intestinal lumen, further limiting net absorption.[1][8]

  • Chemical Structure of the Glycoside : The type and position of the sugar moiety attached to quercetin significantly influence its absorption pathway and efficiency.[1][9][10]

Q2: Which form is better absorbed: quercetin aglycone or its glycosides?

Quercetin glycosides, particularly glucosides (like those found in onions), are generally more bioavailable than the quercetin aglycone form.[1][10][11] This is because quercetin glucosides can be actively transported across the intestinal wall by the sodium-dependent glucose transporter 1 (SGLT1).[1][6][12] Once inside the enterocyte, the glucose moiety is cleaved, releasing quercetin aglycone for subsequent metabolism. In contrast, other glycosides like rutin (quercetin-3-O-rutinoside) are poorly absorbed in the small intestine and must travel to the large intestine to be hydrolyzed by gut microbiota before the aglycone can be absorbed.[4]

Q3: What are the primary strategies to enhance the bioavailability of quercetin glycosides?

Several advanced formulation and modification strategies are employed to overcome the inherent bioavailability challenges:

  • Nanoformulations : Encapsulating quercetin in nanosystems like nanoparticles, liposomes, micelles, and solid lipid nanoparticles (SLNs) can significantly improve its solubility, protect it from degradation, and enhance its absorption.[2][13][14][15]

  • Phytosomes : Forming a complex of quercetin with phospholipids (phosphatidylcholine) creates a phytosome. This structure improves fat solubility and facilitates passage across the lipid-rich membranes of enterocytes, showing up to a 20-fold increase in absorption compared to unformulated quercetin.[5][16][17]

  • Enzymatic Modification : Modifying the glycoside structure, for instance by creating quercetin-3-O-oligoglucosides (enzymatically modified isoquercitrin), has been shown to increase water solubility and bioavailability.[4][17][18] Selective acylation of quercetin glycosides is another enzymatic approach to improve bioavailability.[19]

  • Synergistic Combinations : Co-administration with other compounds can enhance absorption. For example, piperine (from black pepper) can inhibit the glucuronidation enzymes that metabolize quercetin, while Vitamin C can regenerate quercetin, amplifying its antioxidant effects.[16]

  • Food Matrix Effects : The presence of dietary fats and fibers can increase the bioavailability of quercetin by approximately two-fold.[10][17][18]

Troubleshooting Experimental Issues

Issue 1: Low yield or poor encapsulation efficiency during nanoformulation.

  • Possible Cause : Suboptimal ratio of quercetin to carrier material, improper solvent selection, or inadequate energy input during homogenization/sonication.

  • Troubleshooting Steps :

    • Optimize Drug-to-Carrier Ratio : Systematically vary the concentration of quercetin relative to the lipid, polymer, or other carrier material to find the optimal loading capacity.

    • Solvent Selection : Ensure quercetin is fully dissolved in the organic phase before emulsification. If solubility is an issue, consider a co-solvent system or gentle heating.

    • Energy Input : For emulsion-based methods, adjust the duration and power of ultrasonication or the pressure and number of cycles for high-pressure homogenization. For nanoprecipitation, control the addition rate of the organic phase into the anti-solvent.[20]

    • Surfactant Concentration : The type and concentration of surfactant are critical for stabilizing the nanoparticles and preventing aggregation. Evaluate different non-ionic surfactants (e.g., Tween 80, Poloxamers) at various concentrations.[21]

Issue 2: Prepared quercetin nanoparticles show significant aggregation upon storage.

  • Possible Cause : Insufficient surface charge (low Zeta potential), inappropriate storage conditions (temperature, pH), or Ostwald ripening.

  • Troubleshooting Steps :

    • Measure Zeta Potential : Aim for a zeta potential of at least ±20-30 mV for electrostatic stabilization. If the value is too low, consider adding a charged surfactant or polymer to the formulation.

    • Optimize Storage : Store the nanosuspension at a recommended temperature (often 4°C) and ensure the pH of the medium is one where quercetin and the stabilizers are stable.

    • Lyophilization : For long-term stability, consider freeze-drying the nanosuspension with a suitable cryoprotectant (e.g., trehalose, mannitol) to convert it into a stable powder that can be reconstituted before use.

Issue 3: In vitro Caco-2 cell permeability assay shows minimal transport of the formulated quercetin.

  • Possible Cause : The formulation may not release quercetin effectively at the cell surface, the particle size may be too large for uptake, or the formulation itself may be cytotoxic, compromising the integrity of the Caco-2 monolayer.

  • Troubleshooting Steps :

    • Assess Cytotoxicity : First, perform a cell viability assay (e.g., MTT, LDH) with your formulation to ensure the concentrations used are non-toxic to the Caco-2 cells.

    • Verify Monolayer Integrity : Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before, during, and after the experiment to ensure its integrity is maintained.

    • Particle Size and Release : Confirm that the particle size of your formulation is within the nano-range (<400 nm is often cited).[22] Conduct an in vitro release study under conditions mimicking the assay to ensure quercetin is being released from the carrier.

    • Use Transport Inhibitors : To understand the mechanism of uptake, co-incubate with inhibitors of specific pathways (e.g., endocytosis inhibitors) to see if transport is reduced.

Issue 4: Promising in vitro results do not translate to enhanced bioavailability in animal models.

  • Possible Cause : Rapid clearance of nanoparticles by the reticuloendothelial system (RES), instability of the formulation in the gastrointestinal environment, or extensive metabolism that was not fully captured by in vitro models.

  • Troubleshooting Steps :

    • Surface Modification : To avoid RES uptake, consider coating the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, which can prolong circulation time.[23]

    • Assess GI Stability : Test the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to ensure it can protect the quercetin until it reaches the absorption site.

    • Metabolic Inhibition : The formulation itself may not inhibit first-pass metabolism. Some excipients like TPGS or certain cremophors have metabolic inhibitory properties and can be included in the formulation to protect quercetin from enzymatic degradation.[3]

    • Dosing Vehicle : Ensure the vehicle used to administer the formulation to animals is appropriate and does not interfere with absorption. For lipophilic formulations, a lipid-based vehicle can sometimes improve absorption.

Data on Quercetin Bioavailability Enhancement

The following tables summarize quantitative data from studies comparing the bioavailability of different quercetin forms and formulations.

Table 1: Pharmacokinetic Parameters of Different Quercetin Glycosides in Humans

FormulationEquivalent Dose (Quercetin)Cmax (µg/mL) (mean ± SD)Tmax (h) (mean ± SD)Relative Bioavailability vs. Rutin
Onion Supplement (Quercetin-4'-O-glucoside)100 mg2.3 ± 1.50.7 ± 0.2~5-6 times higher
Quercetin-4'-O-glucoside (isolated)100 mg2.1 ± 1.60.7 ± 0.3~5-6 times higher
Buckwheat Tea (Rutin)200 mg0.6 ± 0.74.3 ± 1.8Reference
Rutin (Quercetin-3-O-rutinoside) (isolated)200 mg0.3 ± 0.37.0 ± 2.9Reference
Data sourced from a human crossover study. Bioavailability of quercetin from glucosides is significantly higher and absorption is much faster compared to rutin.[9][24]

Table 2: Fold-Increase in Bioavailability for Advanced Quercetin Formulations (Human Studies)

Formulation TypeBase CompoundFold-Increase in Bioavailability (vs. Aglycone)Reference Study Finding
Quercetin Phytosome® (Lecithin complex)Quercetin Aglycone20.1-foldEnhanced absorption by complexing with phospholipids.[17][18]
Self-Emulsifying EncapsulationQuercetin Aglycone62-foldBased on fenugreek galactomannans and lecithin.[17][18]
γ-Cyclodextrin Inclusion ComplexQuercetin-3-O-glucoside10.8-foldImproved solubility and dissolution of the glycoside.[17][18]
Enzymatically Modified IsoquercitrinQuercetin-3-O-glucoside~2-foldOligoglucosides showed higher bioavailability than the monoglucoside.[17][18]

Visual Diagrams and Workflows

Caption: Absorption and metabolism pathway of quercetin glycosides.

BioavailabilityStrategies cluster_problems Core Problems cluster_solutions Enhancement Strategies center Low Bioavailability of Quercetin Sol Poor Solubility center->Sol Met Rapid Metabolism center->Met Perm Low Permeability center->Perm Food Food Matrix (Fats, Fibers) center->Food Co-ingestion with Nano Nanoformulations (Liposomes, SLNs, Micelles) Sol->Nano Improves Dissolution Phyto Phytosome Technology Sol->Phyto Improves Dissolution CD Cyclodextrin Complex Sol->CD Improves Dissolution Enz Enzymatic Modification Sol->Enz Increases Water Solubility Pipe Metabolic Inhibitors (e.g., Piperine) Met->Pipe Inhibits Phase II Enzymes Perm->Nano Perm->Phyto Enhances Membrane Crossing

Caption: Strategies to overcome quercetin's bioavailability barriers.

ExperimentalWorkflow cluster_invivo start Start: Identify Bioavailability Challenge formulation 1. Formulation Development (e.g., Nanoprecipitation, Thin-film hydration) start->formulation char 2. Physicochemical Characterization - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency (%) formulation->char invitro 3. In Vitro Evaluation char->invitro diss Dissolution & Release Study (Simulated GI fluids) invitro->diss caco Permeability Assay (e.g., Caco-2 cells) invitro->caco invivo 4. In Vivo Pharmacokinetic Study (Animal Model, e.g., Rat) diss->invivo caco->invivo pk Blood Sampling & Analysis (HPLC) - Determine Cmax, Tmax, AUC invivo->pk data 5. Data Analysis & Comparison pk->data end Conclusion: Bioavailability Enhancement Quantified data->end

Caption: Standard workflow for developing and testing a novel quercetin formulation.

Key Experimental Protocols

Protocol 1: Preparation of Quercetin-Loaded Nanoparticles by Nanoprecipitation

This protocol describes a common method for preparing polymeric nanoparticles for quercetin delivery.

  • Materials :

    • Quercetin

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Acetone or Ethanol (organic solvent)

    • Poloxamer 188 or Polyvinyl alcohol (PVA) (as a stabilizer)

    • Deionized water (anti-solvent)

    • Magnetic stirrer

    • Syringe pump

  • Methodology :

    • Organic Phase Preparation : Dissolve a specific amount of quercetin and PLGA in the organic solvent (e.g., 10 mg quercetin and 100 mg PLGA in 5 mL acetone). Ensure complete dissolution, using gentle vortexing if necessary.

    • Aqueous Phase Preparation : Prepare an aqueous solution containing the stabilizer (e.g., 1% w/v Poloxamer 188 in 50 mL deionized water).

    • Nanoprecipitation : Place the aqueous phase on a magnetic stirrer at a constant, moderate speed (e.g., 600 rpm). Using a syringe pump for a controlled and constant flow rate (e.g., 0.5 mL/min), inject the organic phase into the center of the vortex of the stirring aqueous phase.[20]

    • Solvent Evaporation : Continue stirring the resulting nanosuspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of the organic solvent.

    • Purification : Centrifuge the nanosuspension to pellet the nanoparticles. Remove the supernatant and wash the pellet by resuspending it in deionized water. Repeat the centrifugation and washing steps twice to remove excess stabilizer and unencapsulated quercetin.

    • Storage/Final Preparation : Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for immediate characterization, or lyophilize with a cryoprotectant for long-term storage.

Protocol 2: Preparation of Quercetin-Loaded Solid Lipid Nanoparticles (SLNs) by Thin-Film Hydration

This protocol is adapted for lipid-based nanocarriers and is effective for highly lipophilic drugs like quercetin.

  • Materials :

    • Quercetin

    • Solid lipid (e.g., Glyceryl monostearate)

    • Lecithin (e.g., Soya lecithin, as co-surfactant)

    • Surfactant (e.g., Tween 80)

    • Organic solvent (e.g., Chloroform/Methanol mixture)

    • Phosphate Buffered Saline (PBS) or deionized water

    • Rotary evaporator

    • Probe sonicator

  • Methodology :

    • Lipid Film Formation : Dissolve quercetin, glyceryl monostearate, and lecithin in the organic solvent in a round-bottom flask.[22]

    • Solvent Removal : Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's melting point. This will form a thin, dry lipid film containing quercetin on the inner wall of the flask.

    • Hydration : Hydrate the lipid film by adding a pre-heated aqueous surfactant solution (e.g., 2% Tween 80 in PBS) to the flask. Continue rotating the flask in the water bath (without vacuum) for 30-60 minutes to allow the film to hydrate and form a coarse dispersion.

    • Particle Size Reduction : Subject the coarse dispersion to high-energy sonication using a probe sonicator. Sonicate in an ice bath to prevent lipid degradation due to heat. Use pulses (e.g., 10 seconds on, 5 seconds off) for a total of 10-15 minutes or until a translucent nano-dispersion is formed.

    • Purification & Storage : The resulting SLN dispersion can be used directly or purified by filtration or centrifugation to remove any unentrapped drug. Store at 4°C.[3]

References

Validation & Comparative

A Comparative Guide to the Quantification of Quercetin 3-O-gentiobioside: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Quercetin 3-O-gentiobioside with alternative analytical techniques, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, supported by experimental data and detailed protocols.

Introduction to Quercetin 3-O-gentiobioside and its Quantification

Quercetin 3-O-gentiobioside is a flavonoid glycoside found in various plants, including okra (Abelmoschus esculentus L. Moench). Like other quercetin derivatives, it is recognized for its potential antioxidant and other pharmacological properties. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and various research applications. While HPLC is a widely used technique for this purpose, other methods offer distinct advantages in terms of sensitivity, speed, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method provides a reliable and robust approach for the quantification of Quercetin 3-O-gentiobioside. The following protocol is based on a study that validated a method for its determination in Abelmoschus esculentus L. Moench.

Experimental Protocol: HPLC-DAD

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitoring at 360 nm.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Quercetin 3-O-gentiobioside reference standard in methanol to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent (e.g., methanol or ethanol). The extract may require filtration through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods

The following tables summarize the performance characteristics of HPLC and alternative methods for the quantification of Quercetin 3-O-gentiobioside and related quercetin glycosides.

Table 1: Comparison of Chromatographic Methods - HPLC vs. UPLC-MS/MS

ParameterHPLC-DAD for Quercetin 3-O-gentiobiosideUPLC-MS/MS for Quercetin Glycosides
Instrumentation HPLC with Diode Array DetectorUltra-Performance Liquid Chromatography with Tandem Mass Spectrometer
Sensitivity ModerateVery High
Specificity GoodExcellent (based on mass-to-charge ratio)
Linearity Range Typically in the µg/mL rangeCan extend to the ng/mL or even pg/mL range
Accuracy (% Recovery) Typically 95-105%Typically 90-110%
Precision (%RSD) Intraday and Interday RSDs < 2%Intraday and Interday RSDs often < 15%
Limit of Detection (LOD) In the µg/mL rangeIn the ng/mL to pg/mL range
Limit of Quantification (LOQ) In the µg/mL rangeIn the ng/mL to pg/mL range
Analysis Time Longer run times (typically > 10 min)Shorter run times (typically < 5 min)
Cost Relatively lower instrument and operational costHigher instrument and operational cost

Table 2: Comparison of Planar Chromatography and Electrophoretic Methods - HPTLC vs. Capillary Electrophoresis

ParameterHPTLC for Quercetin GlycosidesCapillary Electrophoresis for Quercetin Glycosides
Instrumentation HPTLC system with a densitometric scannerCapillary Electrophoresis system with a UV or DAD detector
Throughput High (multiple samples can be run on a single plate)Moderate to High (with autosampler)
Sensitivity ModerateGood
Specificity ModerateGood
Linearity Range Typically in the ng/spot rangeTypically in the µg/mL range
Accuracy (% Recovery) Typically 98-102%Varies depending on the method
Precision (%RSD) Intraday and Interday RSDs often < 5%Intraday and Interday RSDs often < 5%
Limit of Detection (LOD) In the ng/spot rangeIn the µg/mL range
Limit of Quantification (LOQ) In the ng/spot rangeIn the µg/mL range
Solvent Consumption LowVery Low
Cost Relatively lowModerate

Experimental Protocols for Alternative Methods

UPLC-MS/MS

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and MS Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Negative ion electrospray (ESI-).

  • MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

HPTLC

1. Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, glacial acetic acid, and water in an optimized ratio.

  • Application: Apply standards and samples as bands of a defined width.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance for the analyte (e.g., 366 nm).

Capillary Electrophoresis

1. Instrumentation:

  • Capillary Electrophoresis instrument with a UV or DAD detector.

2. Electrophoretic Conditions:

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, a borate buffer, at a specific pH.

  • Voltage: Application of a high voltage (e.g., 20-30 kV).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: On-column detection at a specific wavelength.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of a typical HPLC method validation process, adhering to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end_node Validated Method system_suitability->end_node

Caption: A flowchart of the HPLC method validation process.

Conclusion

The choice of an analytical method for the quantification of Quercetin 3-O-gentiobioside depends on the specific requirements of the study.

  • HPLC-DAD offers a robust, reliable, and cost-effective solution for routine quality control and quantification where high sensitivity is not the primary concern.

  • UPLC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices.

  • HPTLC provides a high-throughput and economical option for the simultaneous analysis of multiple samples, making it suitable for screening purposes and quality control of herbal extracts.

  • Capillary Electrophoresis presents an alternative with high separation efficiency and low solvent consumption, suitable for the analysis of charged analytes in various sample types.

Researchers should carefully consider the trade-offs between sensitivity, specificity, analysis time, throughput, and cost when selecting the most appropriate method for their research objectives. The provided protocols and comparative data serve as a valuable resource for making an informed decision.

A Researcher's Guide to Inter-day and Intra-day Precision in Quercetin 3-O-gentiobioside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a detailed comparison of analytical methods for the analysis of Quercetin 3-O-gentiobioside, with a focus on inter-day and intra-day precision. The data presented is synthesized from publicly available validation studies to offer a comprehensive overview for selecting the appropriate analytical methodology.

Executive Summary

The analysis of Quercetin 3-O-gentiobioside, a key flavonoid glycoside, demands high precision for reliable results in research and quality control. High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) has been validated as a reliable method, demonstrating excellent precision. This guide will delve into the specifics of this method and provide comparative data for other relevant analytical techniques.

Data on Analytical Precision

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. It is usually expressed as the relative standard deviation (RSD).

Table 1: Inter-day and Intra-day Precision for Quercetin 3-O-gentiobioside Analysis by HPLC-PDA

AnalyteIntra-day Precision (RSD, %)Inter-day Precision (RSD, %)
Quercetin 3-O-gentiobioside0.50 - 1.480.07 - 3.37

Data synthesized from a validation study on Abelmoschus esculentus L. Moench.[1]

For comparison, the precision for the analysis of a related compound, quercetin, using various methods is presented below.

Table 2: Comparative Inter-day and Intra-day Precision for Quercetin Analysis

Analytical MethodIntra-day Precision (RSD, %)Inter-day Precision (RSD, %)
HPLC-DAD2.41 - 6.746.87 - 9.42
UHPLC-MS/MS< 9.5< 9.5
HPTLC2.11 - 3.01-

Data synthesized from various validation studies for quercetin.[2][3][4]

Experimental Protocols

The following is a representative experimental protocol for the analysis of Quercetin 3-O-gentiobioside by HPLC-PDA, based on a validated method.[1]

1. Sample Preparation:

  • A stock solution of Quercetin 3-O-gentiobioside is prepared in methanol.

  • Working standard solutions are prepared by diluting the stock solution to various concentrations.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array Detector (HPLC-PDA).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with two solvents, such as 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: A constant flow rate, for example, 1.0 mL/min.

  • Detection Wavelength: The wavelength is set to the maximum absorbance of Quercetin 3-O-gentiobioside.

  • Injection Volume: A fixed volume, for instance, 10 µL.

3. Precision Assessment:

  • Intra-day Precision: Replicate injections of standard solutions at different concentration levels are performed on the same day.

  • Inter-day Precision: The analysis is repeated on different days to assess the variability over time.

Visualizing the Workflow and Logical Relationships

To better understand the experimental process and the logical flow of method validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_validation Precision Validation stock_solution Prepare Stock Solution working_standards Prepare Working Standards stock_solution->working_standards hplc_injection Inject into HPLC working_standards->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection PDA Detection chromatography->detection intra_day Intra-day Precision (multiple injections, same day) detection->intra_day inter_day Inter-day Precision (multiple injections, different days) detection->inter_day

Caption: Experimental workflow for Quercetin 3-O-gentiobioside analysis.

logical_relationship cluster_method Analytical Method Validation cluster_precision Precision Assessment cluster_outcome Outcome method Analytical Method for Quercetin 3-O-gentiobioside precision Precision method->precision accuracy Accuracy method->accuracy linearity Linearity method->linearity specificity Specificity method->specificity intra_day Intra-day Precision (within-day variability) precision->intra_day inter_day Inter-day Precision (between-day variability) precision->inter_day reliable_results Reliable & Reproducible Quantitative Data intra_day->reliable_results inter_day->reliable_results

Caption: Logical relationship of precision in analytical method validation.

Conclusion

The validation data for the HPLC-PDA method demonstrates its high precision for the quantification of Quercetin 3-O-gentiobioside, with RSD values well within the acceptable limits for analytical methods.[1] When compared to methods used for the aglycone quercetin, the precision is notably better, highlighting the robustness of the specific method for the glycoside. For researchers requiring high-quality, reproducible data, the validated HPLC-PDA method is a reliable choice. When higher sensitivity is required, LC-MS/MS methods, which also show good precision for related compounds, should be considered.[3] The selection of the analytical method should be guided by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Guide to the Limit of Detection and Quantification for Quercetin 3-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of flavonoid compounds, understanding the analytical limits of detection (LOD) and quantification (LOQ) is paramount for method selection and data interpretation. This guide provides a comparative overview of the LOD and LOQ for Quercetin 3-O-gentiobioside, a naturally occurring flavonoid glycoside, and presents data for alternative analytical targets and methodologies to aid in the selection of the most appropriate analytical approach.

Quantitative Data Summary

The sensitivity of an analytical method is defined by its limit of detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its limit of quantification (LOQ), the lowest concentration at which the analyte can be accurately and precisely quantified. A study by Han et al. established the LOD and LOQ for Quercetin 3-O-gentiobioside using High-Performance Liquid Chromatography (HPLC).[1][2][3] For comparative purposes, the LOD and LOQ for the related compound Isoquercitrin from the same study, as well as for the aglycone Quercetin and other glycosides determined by various analytical techniques, are presented in the table below.

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Quercetin 3-O-gentiobioside HPLC 0.24 µg/mL 0.71 µg/mL [1][2][3]
IsoquercitrinHPLC0.16 µg/mL0.49 µg/mL[1][2][3]
QuercetinHPLC-DAD0.046 µg/mL0.14 µg/mL[4]
QuercetinRP-HPLC0.570 µg/ml0.500 µg/ml[5]
QuercetinUV Spectrophotometry0.145 µg/ml0.450 µg/ml[5]
Quercetin-3-O-glucuronideHPLC-UVD0.486 µg/mL1.472 µg/mL[6]

This data highlights that while HPLC provides a reliable method for the quantification of Quercetin 3-O-gentiobioside, alternative methods and the analysis of related structures can offer varying levels of sensitivity.

Experimental Workflow for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of analytical method validation, ensuring the reliability of the obtained data. The general workflow involves a series of steps from standard preparation to statistical analysis.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation Standard Prepare Standard Stock Solution SerialDilutions Create Serial Dilutions Standard->SerialDilutions Calibration Analyze Calibration Standards SerialDilutions->Calibration Blank Analyze Blank Samples (n≥10) SD Calculate Standard Deviation (σ) of Blank Response Blank->SD Slope Determine Slope (S) of Calibration Curve Calibration->Slope LOD_Calc LOD = 3.3 * (σ / S) SD->LOD_Calc LOQ_Calc LOQ = 10 * (σ / S) SD->LOQ_Calc Slope->LOD_Calc Slope->LOQ_Calc

Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Detailed Experimental Protocol: HPLC Method for Quercetin 3-O-gentiobioside

The following protocol is based on the validated analytical method for Quercetin 3-O-gentiobioside as described by Han et al.[1][2][3] This method was validated according to the International Conference on Harmonization (ICH) guidelines.

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an acidified aqueous solution (e.g., with formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient program should be optimized for adequate separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength for Quercetin 3-O-gentiobioside, which is typically in the range of 254-370 nm.

  • Injection Volume: A standard injection volume, for example, 10 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

2. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh a known amount of Quercetin 3-O-gentiobioside reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase or a suitable solvent to cover the expected concentration range of the samples.

3. Method Validation for LOD and LOQ Determination:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should be close to 1.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Inject a series of blank samples (mobile phase or matrix blank) multiple times (typically n ≥ 10) and calculate the standard deviation of the response (σ).

    • Determine the slope (S) of the calibration curve.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

4. Sample Preparation:

  • For the analysis of Quercetin 3-O-gentiobioside in a sample matrix (e.g., plant extract, biological fluid), an appropriate extraction and clean-up procedure must be developed and validated to remove interfering substances. This may involve solid-phase extraction (SPE), liquid-liquid extraction (LLE), or other sample preparation techniques.

By following a rigorously validated method, researchers can ensure the accuracy and reliability of their quantitative analysis of Quercetin 3-O-gentiobioside. The choice of analytical method will ultimately depend on the specific research question, the sample matrix, and the required sensitivity.

References

A Comparative Guide to Quercetin 3-O-gentiobioside Reference Standards for Analytical Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quercetin 3-O-gentiobioside reference standards and suitable alternatives for analytical testing. The information presented is designed to assist researchers in selecting the most appropriate reference material for their specific applications, ensuring the accuracy and reliability of their results. This comparison is supported by experimental data from published research.

Product Comparison

The selection of a reference standard is critical for the accurate quantification and identification of analytes. This section compares Quercetin 3-O-gentiobioside with two common alternatives: Quercetin 3-O-glucoside and Quercetin aglycone.

FeatureQuercetin 3-O-gentiobiosideQuercetin 3-O-glucosideQuercetin Aglycone
Purity (Typical) ≥95% (HPLC)[1], ≥98%Certified, typically >99%≥95% (HPLC)
Key Suppliers Biosynth, Sigma-Aldrich (phyproof®), AOBIOUSPhytoLab, Sigma-AldrichSigma-Aldrich, USP
Molecular Formula C₂₇H₃₀O₁₇C₂₁H₂₀O₁₂C₁₅H₁₀O₇
Molecular Weight 626.52 g/mol 464.38 g/mol 302.24 g/mol
Primary Use Quantification of the specific glycoside in complex matricesQuantification of isoquercitrin and related glucosidesGeneral quercetin quantification, often after hydrolysis of glycosides
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolSoluble in methanolSoluble in ethanol, acetone, pyridine, acetic acid
Storage 2-8 °C, protected from light and air2-8 °CRoom temperature

Performance Data in Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of quercetin and its glycosides.[2][3] The following table summarizes typical performance data for the analysis of Quercetin 3-O-gentiobioside and related compounds, based on validated methods found in the literature.

ParameterQuercetin 3-O-gentiobiosideQuercetin
Linearity (R²) 0.9999>0.999
Intra-day Precision (RSD%) 0.50 - 1.48%<2%
Inter-day Precision (RSD%) 0.07 - 3.37%<2%
Intra-day Accuracy (%) 104.87 - 109.64%98.4 - 99.1%
Limit of Detection (LOD) 0.24 µg/mLVaries by method, e.g., 0.12 µg/mL
Limit of Quantification (LOQ) 0.71 µg/mLVaries by method, e.g., 0.32 µg/mL

Data for Quercetin 3-O-gentiobioside is based on a validated HPLC method for its determination in Abelmoschus esculentus L. Moench.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quercetin 3-O-gentiobioside

This protocol is based on a validated method for the analysis of Quercetin 3-O-gentiobioside.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 370 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the Quercetin 3-O-gentiobioside reference standard in methanol to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol/water mixture), sonicate, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Specificity: Confirmed by comparing the retention time and UV spectrum of the analyte in the sample with that of the reference standard.

  • Linearity: Assessed by a calibration curve with a correlation coefficient (R²) close to 1.

  • Precision: Determined by replicate injections of the same sample, expressed as the relative standard deviation (RSD).

  • Accuracy: Evaluated by spike and recovery experiments.

  • Limits of Detection (LOD) and Quantification (LOQ): Calculated based on the signal-to-noise ratio.

Visualizations

Antioxidant Signaling Pathway of Quercetin

Quercetin and its glycosides exert their antioxidant effects through the modulation of several key signaling pathways. The diagram below illustrates the central role of Nrf2 activation in response to oxidative stress, a pathway influenced by quercetin.

Quercetin_Antioxidant_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Quercetin Quercetin Quercetin->Keap1_Nrf2 promotes dissociation NFkB NF-κB Pathway Quercetin->NFkB inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Inflammation Inflammation NFkB->Inflammation promotes

Caption: Quercetin's antioxidant signaling pathway.

Experimental Workflow for HPLC Analysis

The following diagram outlines the typical workflow for the quantitative analysis of Quercetin 3-O-gentiobioside using HPLC.

HPLC_Workflow Start Start Standard_Prep Reference Standard Preparation Start->Standard_Prep Sample_Prep Sample Preparation Start->Sample_Prep HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration Curve) Data_Acquisition->Data_Processing Quantification Quantification of Quercetin 3-O-gentiobioside Data_Processing->Quantification End End Quantification->End

References

A Comparative Analysis of the Antioxidant Activity of Quercetin 3-O-gentiobioside and Quercetin Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antioxidant activity of Quercetin 3-O-gentiobioside and its parent compound, quercetin aglycone. The information presented herein is based on established principles of flavonoid chemistry and available experimental data from common antioxidant assays.

Introduction

Quercetin, a prominent dietary flavonoid, is renowned for its potent antioxidant properties, which are primarily attributed to its unique molecular structure featuring multiple hydroxyl groups. In nature, quercetin often exists in glycosidic forms, where a sugar moiety is attached to the aglycone. One such derivative is Quercetin 3-O-gentiobioside. The presence and nature of the sugar moiety can significantly influence the antioxidant capacity of the flavonoid. This guide explores the differences in antioxidant activity between quercetin aglycone and its gentiobioside derivative.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant activity of chemical compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

While specific experimental data for the antioxidant activity of pure Quercetin 3-O-gentiobioside is limited in publicly available literature, the general consensus from studies on various quercetin glycosides is that the aglycone form exhibits superior antioxidant activity in these in vitro assays.[1][2][3] This is largely because the glycosylation of a hydroxyl group, particularly at the 3-position, can hinder the molecule's ability to donate a hydrogen atom, a key mechanism for radical scavenging.[1][2]

Below is a summary of reported IC50 values for quercetin aglycone from various studies.

Table 1: In Vitro Antioxidant Activity of Quercetin Aglycone

AssayIC50 Value (µg/mL)IC50 Value (µM)
DPPH19.17[4]19.3[5]
DPPH15.90[6]-
ABTS1.89[7]-

Structure-Activity Relationship

The antioxidant activity of flavonoids is intrinsically linked to their chemical structure.[8] Key structural features that enhance antioxidant capacity include:

  • The presence of a catechol group (o-dihydroxy) in the B-ring.

  • A 2,3-double bond in the C-ring, in conjugation with the 4-oxo group.

  • The presence of hydroxyl groups at the 3 and 5 positions.[8]

Glycosylation, the attachment of a sugar moiety, can diminish this activity by masking one of the crucial hydroxyl groups. In the case of Quercetin 3-O-gentiobioside, the hydroxyl group at the 3-position is linked to a gentiobiose (a disaccharide of glucose). This modification is known to reduce the radical scavenging ability compared to the free aglycone.[1][2]

Caption: Quercetin to Quercetin 3-O-gentiobioside.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below for researchers interested in conducting their own comparative studies.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant to the corresponding hydrazine. The color change is measured spectrophotometrically at approximately 517 nm.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare stock solutions of quercetin aglycone and Quercetin 3-O-gentiobioside in a suitable solvent (e.g., methanol or DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • To a 96-well microplate, add 20 µL of the different concentrations of the test compounds.

    • Add 180 µL of the DPPH working solution to each well.

    • A blank well should contain 20 µL of the solvent and 180 µL of methanol. A control well should contain 20 µL of the solvent and 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to scavenge this radical, leading to a decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of quercetin aglycone and Quercetin 3-O-gentiobioside as described for the DPPH assay.

  • Assay:

    • To a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity and the IC50 value are calculated in the same manner as for the DPPH assay.

G General Workflow for In Vitro Antioxidant Assays prep_reagents Prepare Radical Solution (e.g., DPPH or ABTS•+) mix Mix Radical Solution with Test Compounds prep_reagents->mix prep_samples Prepare Test Compound Dilutions (Quercetin & Glycoside) prep_samples->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Antioxidant Assay Workflow.

Conclusion

References

A Comparative Analysis of the Biological Activities of Quercetin 3-O-gentiobioside and Rutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related flavonoid glycosides: Quercetin 3-O-gentiobioside and Rutin (Quercetin 3-O-rutinoside). The objective is to present a comprehensive overview of their respective antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. This comparison aims to assist researchers in making informed decisions for future studies and potential therapeutic applications.

Chemical Structures

Quercetin 3-O-gentiobioside and Rutin are both glycosides of the flavonol quercetin. They share the same aglycone (quercetin) but differ in the disaccharide moiety attached at the C-3 position.

  • Quercetin 3-O-gentiobioside: Possesses a gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) sugar unit.

  • Rutin (Quercetin 3-O-rutinoside): Contains a rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) sugar unit.

The structural difference in their sugar moieties can influence their bioavailability and biological activities.

Comparative Biological Activities: A Data-Driven Overview

While direct comparative studies between Quercetin 3-O-gentiobioside and Rutin are limited, this section summarizes available data for each compound across key biological activities.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. It is primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Table 1: Comparison of Antioxidant Activities

CompoundAssayTest SystemResultReference
Quercetin 3-O-gentiobioside DPPHIn vitroData not available in direct comparison-
Rutin DPPHIn vitroIC50 values vary, generally show good activity[1]
Quercetin (Aglycone)DPPHIn vitroOften exhibits stronger activity than its glycosides[2]

Note: The antioxidant activity of quercetin glycosides can be influenced by the type and position of the sugar moiety. Generally, the aglycone, quercetin, demonstrates higher antioxidant potential than its glycosides.[2]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids can modulate inflammatory pathways, often by inhibiting pro-inflammatory enzymes and cytokines.

Table 2: Comparison of Anti-inflammatory Activities

CompoundAssayTest SystemResultReference
Quercetin 3-O-gentiobioside Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsData not available in direct comparison-
Rutin Nitric Oxide (NO) ProductionLPS-stimulated RAW 2.64.7 cellsSignificantly down-regulated NO levels at higher concentrations.[3][4] Inhibits iNOS expression.[5][3][4][5]
Quercetin (Aglycone)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsSignificantly down-regulated NO levels.[3][4] In some studies, quercetin shows stronger inhibition of NO production compared to rutin.[6] Down-regulates pro-inflammatory markers like TNF-α and COX-2.[3][3][4][6]
Anticancer Activity

The potential of flavonoids as anticancer agents is an area of intense research. Their mechanisms of action often involve inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways involved in cancer progression.

Table 3: Comparison of Anticancer Activities

CompoundCancer Cell Line(s)AssayResultReference
Quercetin 3-O-gentiobioside --Specific data on anticancer activity is not readily available.-
Rutin HCT116 (Colon), SiHa (Cervical), 786-O (Renal), various othersMTT, Apoptosis assaysInhibits proliferation and induces apoptosis.[7][8][9] Can arrest the cell cycle at the G0/G1 or G2/M phase depending on the cell line.[2][10] Modulates signaling pathways such as p53 and Bcl-2.[2] IC50 on 786-O cells was 45.2 µM.[11] Showed cytotoxic effects on Caski cells.[12][2][7][8][9][10][11][12]
Quercetin (Aglycone)Various, including breast, colon, lung, prostate, ovarianMTT, Apoptosis assaysGenerally exhibits more potent anticancer activity than its glycosides.[13] Induces apoptosis and cell cycle arrest. Modulates multiple signaling pathways including PI3K/Akt, MAPK, and Wnt.[7][11][14] IC50 values vary depending on the cell line, for example, 55 µM on MDA-MB-468 and 17.2 µM on MCF-7.[15][7][11][13][14][15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assay: DPPH Radical Scavenging

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16]

Protocol:

  • Prepare a stock solution of the test compound (Quercetin 3-O-gentiobioside or Rutin) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH (typically 0.1 mM) in methanol.

  • In a 96-well plate or cuvettes, mix a specific volume of each dilution of the test compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 1x10^5 cells/well) and allow them to adhere overnight.[17]

  • Treatment: Pre-treat the cells with various concentrations of the test compound (Quercetin 3-O-gentiobioside or Rutin) for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[17]

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Anticancer Activity Assay: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[7][10]

  • Treatment: Treat the cells with various concentrations of the test compound (Quercetin 3-O-gentiobioside or Rutin) for a specified period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Experimental Workflows

The biological effects of Quercetin 3-O-gentiobioside and Rutin are mediated through the modulation of various cellular signaling pathways.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activities of natural compounds like Quercetin 3-O-gentiobioside and Rutin.

experimental_workflow cluster_extraction Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Quercetin 3-O-gentiobioside or Rutin Antioxidant Antioxidant Assays (e.g., DPPH) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) Compound->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 Stats Statistical Analysis IC50->Stats

Caption: General workflow for evaluating the biological activities of test compounds.

Simplified Signaling Pathway for Rutin's Anti-inflammatory Action

Rutin has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. The diagram below provides a simplified representation of this mechanism.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS (NO Production) Nucleus->iNOS activates transcription of Rutin Rutin Rutin->TRAF6 inhibits Rutin->IKK inhibits

Caption: Rutin's inhibition of the NF-κB pathway in LPS-stimulated macrophages.

Simplified Signaling Pathway for Rutin's Anticancer Action (Apoptosis Induction)

Rutin can induce apoptosis in cancer cells through the modulation of key regulatory proteins such as p53 and the Bcl-2 family.

anticancer_pathway Rutin Rutin p53 p53 Rutin->p53 activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl2->Mitochondrion inhibits cytochrome c release Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Rutin's induction of apoptosis in cancer cells via the p53 pathway.

Conclusion and Future Directions

The available evidence suggests that both Quercetin 3-O-gentiobioside and Rutin, as glycosides of quercetin, possess promising biological activities. Rutin has been more extensively studied and has demonstrated significant antioxidant, anti-inflammatory, and anticancer effects in a variety of in vitro models. Data on the specific biological activities of Quercetin 3-O-gentiobioside is currently limited, highlighting a clear need for further research.

Future studies should focus on:

  • Direct Comparative Analyses: Conducting head-to-head studies of Quercetin 3-O-gentiobioside and Rutin to directly compare their efficacy in various biological assays.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by Quercetin 3-O-gentiobioside.

  • In Vivo Studies: Validating the in vitro findings through well-designed animal models to assess the bioavailability, efficacy, and safety of Quercetin 3-O-gentiobioside.

A deeper understanding of the structure-activity relationships among different quercetin glycosides will be invaluable for the development of novel and effective therapeutic agents for a range of diseases.

References

A Comparative Analysis of the Cytotoxicity of Quercetin Glycosides: Quercetin 3-O-gentiobioside vs. Quercetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of two quercetin glycosides: Quercetin 3-O-gentiobioside and Quercetin-3-O-glucoside. While direct comparative experimental data for Quercetin 3-O-gentiobioside is limited in publicly available literature, this document synthesizes existing data for Quercetin-3-O-glucoside and other relevant quercetin derivatives to infer a structure-activity relationship and provide a predictive comparison.

Executive Summary

Quercetin, a prominent dietary flavonoid, and its glycosidic derivatives are widely investigated for their potential as anticancer agents.[1][2] The sugar moiety attached to the quercetin aglycone plays a critical role in modulating its biological activities, including cytotoxicity. Experimental data indicates that Quercetin-3-O-glucoside (Q3G) exhibits selective cytotoxicity against various cancer cell lines.[3] Based on established structure-activity relationships for flavonoids, it is hypothesized that Quercetin 3-O-gentiobioside, with its larger disaccharide sugar moiety, will likely exhibit lower cytotoxicity in in-vitro assays compared to the monosaccharide, Quercetin-3-O-glucoside.[4] This is attributed to potential differences in cell membrane permeability and interaction with intracellular targets.

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for Quercetin-3-O-glucoside and related quercetin compounds against various human cell lines. This data is essential for understanding the cytotoxic potential of these molecules.

CompoundCell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
Quercetin-3-O-glucoside Caco-2Colon Carcinoma79~171[3]
HepG2Liver Carcinoma150~324[3]
HEK293Non-cancer Kidney186~402[3]
HeLaCervical Cancer46.67~101[5]
Quercetin (Aglycone) A172Glioblastoma-58.5[6]
LBC3Glioblastoma-41.37[6]
HeLaCervical Cancer29.49~97.6[5]
Rutin (Quercetin-3-O-rutinoside) CHOChinese Hamster Ovary>910>1490[4]

Note: IC50 values for Rutin, a quercetin glycoside with a disaccharide moiety similar to gentiobiose, are included to provide a basis for inferring the potential cytotoxicity of Quercetin 3-O-gentiobioside.

Structure-Activity Relationship and Comparative Analysis

The cytotoxic activity of quercetin and its glycosides is significantly influenced by their chemical structure. The aglycone, quercetin, generally demonstrates the highest cytotoxicity among its derivatives.[4][5] This is often attributed to its more lipophilic nature, which facilitates easier passage through the cell membrane.

Glycosylation, the attachment of sugar moieties, tends to decrease the in-vitro cytotoxic activity. This effect appears to be dependent on the size and nature of the sugar. For instance, Quercetin-3-O-glucoside, with a single glucose unit, is less cytotoxic than quercetin aglycone against HeLa cells.[5]

Extending this trend, it is probable that Quercetin 3-O-gentiobioside, which possesses a disaccharide (gentiobiose) at the 3-position, would exhibit even lower cytotoxicity than Quercetin-3-O-glucoside. The larger and more hydrophilic gentiobiose moiety may further impede the molecule's ability to cross the cell membrane and interact with intracellular targets. This is supported by data on Rutin (quercetin-3-O-rutinoside), another quercetin disaccharide glycoside, which shows very low cytotoxicity in Chinese Hamster Ovary (CHO) cells, with an IC50 value greater than 910 µg/mL.[4]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Quercetin 3-O-gentiobioside and Quercetin-3-O-glucoside) and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, the MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding in 96-well plate B 24h Incubation (Adhesion) A->B C Treatment with Quercetin Glycosides B->C D 24-72h Incubation (Treatment) C->D E Addition of MTT Reagent D->E F 4h Incubation (Formazan Formation) E->F G Addition of Solubilizing Agent (DMSO) F->G H Absorbance Measurement (570 nm) G->H I IC50 Value Calculation H->I

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways in Quercetin-Induced Apoptosis

Quercetin and its glycosides are known to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential. Quercetin can modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins (like Bcl-2) and increasing the levels of pro-apoptotic proteins (like Bax). This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (like FasL or TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of caspase-8, which then directly activates caspase-3.[7]

Quercetin glycosides can influence these pathways, although the specific effects can vary depending on the cell type and the nature of the glycosidic substitution.

G cluster_pathway Quercetin-Induced Apoptosis Pathways QG Quercetin Glycosides Extrinsic Extrinsic Pathway QG->Extrinsic Intrinsic Intrinsic Pathway QG->Intrinsic DeathReceptors Death Receptors (Fas, TNFR) Mitochondria Mitochondria Casp8 Caspase-8 Activation DeathReceptors->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) Mitochondria->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathways of quercetin-induced apoptosis.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Flavonoid Glycoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable analysis of flavonoid glycosides is crucial for ensuring the quality, efficacy, and safety of natural products and pharmaceuticals. This guide provides an objective comparison of common analytical methods, supported by experimental data, to assist in the selection of the most suitable technique for your research and validation needs.

Flavonoid glycosides, a diverse group of plant secondary metabolites, are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The accurate identification and quantification of these compounds are critical steps in academic research and the development of new therapeutic agents. This guide focuses on the cross-validation of four prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Analytical Methods

The choice of an analytical method for flavonoid glycoside analysis depends on various factors, including the research objective (qualitative screening vs. quantitative analysis), the complexity of the sample matrix, and the required sensitivity and specificity. While simpler methods can quantify total flavonoids, chromatographic techniques provide the necessary separation and identification of individual compounds.[1]

Table 1: Performance Comparison of Key Analytical Methods

FeatureHPLCUPLCLC-MSHPTLC
Principle Liquid chromatography with UV or DAD detection.[2]High-pressure liquid chromatography with smaller particle columns.[3]Liquid chromatography coupled with a mass spectrometer.[2]Planar chromatography on high-performance layers.[4]
Sensitivity GoodHighVery HighModerate
Specificity Good (based on retention time and UV spectra)HighVery High (based on mass-to-charge ratio and fragmentation)Moderate to Good (can be enhanced with MS coupling)[5]
Analysis Speed ModerateFast[3]Moderate to FastHigh (simultaneous analysis of multiple samples)[4]
Cost ModerateHighHighLow[4]
Primary Use Quantification and separation of known compounds.[2][6]High-resolution separation and faster analysis.[3][7]Identification of unknown compounds, structural elucidation, and trace analysis.[8][9][10]Rapid screening, fingerprinting, and quantification of major components.[11]

Table 2: Quantitative Validation Data for Flavonoid Analysis

The following table summarizes representative validation parameters for the quantification of specific flavonoid glycosides using different analytical methods. Note that these values can vary based on the specific instrumentation, experimental conditions, and sample matrix.

AnalyteMethodLinearity RangeLOD (Limit of Detection)LOQ (Limit of Quantification)Reference
LuteolinHPTLC200 - 1000 ng/band--[4]
ApigeninHPTLC50 - 250 ng/band--[4]
QuercetinHPLC0.75 - 10 µg/mL0.075 µg/mL-[12]
KaempferolHPLC1.0 - 10 µg/mL0.10 µg/mL-[12]
Sutherlandin A & DHPLC4 - 180 µg/ml--[6]
Sutherlandin B & CHPLC4 - 200 µg/ml--[6]
12 Flavonol GlycosidesUHPLC-PDA-< 0.32 mg/kg< 0.97 mg/kg[13]
5 Flavonoid GlycosidesUPLC-QqQ/MS1 - 500 ng/mL0.01 - 0.05 ng/mL0.03 - 0.17 ng/mL[14]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative protocols for HPLC-UV, LC-MS, and HPTLC analysis of flavonoid glycosides.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a general guideline for the quantitative analysis of flavonoid glycosides like quercetin and kaempferol.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[12]

  • Column : A reversed-phase C18 column is commonly used.[12][15]

  • Mobile Phase : A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.2% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[12][15] For example, a mobile phase of methanol/water (60/40) with 0.2% phosphoric acid can be used.[12]

  • Flow Rate : Typically around 1.0 mL/min.[12]

  • Detection : UV detection is performed at a wavelength where the flavonoids of interest show maximum absorbance, for instance, 370 nm for quercetin and kaempferol.[12][16]

  • Sample Preparation :

    • Extract flavonoid glycosides from the plant material using a suitable solvent, such as 62.5% aqueous methanol, often with the aid of ultrasonication.[16]

    • For the analysis of aglycones, perform acid hydrolysis of the extract (e.g., with 2 M HCl at 90°C for 30 minutes) to cleave the sugar moieties.[16]

    • Cool the hydrolyzed sample, bring it to a known volume with methanol, and sonicate.[16]

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Quantification : Create a calibration curve by injecting standard solutions of known concentrations of the flavonoid glycosides or their aglycones. Compare the peak areas of the analytes in the sample with the calibration curve to determine their concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol is suitable for both identification and sensitive quantification of flavonoid glycosides.

  • Instrumentation : An LC system (either HPLC or UPLC) coupled to a mass spectrometer, such as a time-of-flight (TOF) for identification or a triple quadrupole (QqQ) for quantification.[14][17]

  • Column : A reversed-phase C18 column is typically employed.[14]

  • Mobile Phase : A gradient elution is common, often using water with a small amount of formic acid or ammonium acetate as solvent A, and acetonitrile or methanol as solvent B.

  • Ionization Source : Electrospray ionization (ESI) is frequently used for flavonoid analysis and can be operated in both positive and negative ion modes.[8]

  • MS Analysis :

    • Full Scan Mode : To detect all ions within a specified mass range for initial screening and identification of potential flavonoids.[8]

    • Product Ion Scan (MS/MS) : To obtain fragmentation patterns of specific parent ions for structural confirmation.[8]

    • Multiple Reaction Monitoring (MRM) : For highly selective and sensitive quantification using a triple quadrupole mass spectrometer.[14]

  • Sample Preparation : Sample preparation is similar to that for HPLC, but may require further dilution due to the high sensitivity of the MS detector. A vortex-assisted dispersive liquid-liquid microextraction can also be employed for sample cleanup and enrichment.[18]

  • Data Analysis : Identify flavonoids based on their retention time, accurate mass measurement, and characteristic fragmentation patterns. Quantification is typically performed using an external standard or a stable isotope-labeled internal standard.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput and cost-effective method for flavonoid analysis.

  • Instrumentation : HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner.[4]

  • Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates are commonly used.[4]

  • Sample Application : Apply standards and sample extracts as bands of a specific length using an automated applicator like a Linomat.[4]

  • Mobile Phase : A mixture of solvents is used for development. For example, toluene:ethyl acetate:formic acid (6:4:0.3, v/v/v) has been used for the separation of luteolin and apigenin.[4]

  • Development : Place the HPTLC plate in a saturated developing chamber until the mobile phase migrates to the desired distance.

  • Detection and Densitometry :

    • Dry the plate after development.

    • Visualize the separated bands under UV light (e.g., 366 nm).[4]

    • Derivatization with reagents like aluminum chloride can be used to form fluorescent complexes and enhance detection.[19]

    • Scan the plate with a densitometer at the wavelength of maximum absorbance/fluorescence for each analyte.

  • Quantification : Generate a calibration curve by plotting the peak area against the amount of the applied standard.[4]

Workflow and Pathway Visualizations

To better understand the logical flow of cross-validating analytical methods for flavonoid glycoside analysis, the following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Plant Material / Product Extraction Extraction of Flavonoids (e.g., Maceration, Sonication) Sample->Extraction Hydrolysis Optional: Acid Hydrolysis (for Aglycone Analysis) Extraction->Hydrolysis Cleanup Filtration / SPE Extraction->Cleanup Hydrolysis->Cleanup HPLC HPLC-UV/DAD Cleanup->HPLC UPLC UPLC-PDA/MS Cleanup->UPLC LCMS LC-MS/MS Cleanup->LCMS HPTLC HPTLC-Densitometry Cleanup->HPTLC Data Data Acquisition (Retention Time, Peak Area, Spectra) HPLC->Data UPLC->Data LCMS->Data HPTLC->Data Compare Compare Results (Quantitative & Qualitative) Data->Compare Validate Method Validation (ICH Guidelines) Compare->Validate Report Report Validate->Report

Caption: General workflow for the cross-validation of analytical methods for flavonoid glycosides.

G Start Define Analytical Goal Q1 Need for Structural Information / Unknown ID? Start->Q1 Q2 High-Throughput Screening Needed? Q1->Q2 No LCMS LC-MS / LC-MS/MS Q1->LCMS Yes Q3 High Resolution & Speed Required? Q2->Q3 No HPTLC HPTLC Q2->HPTLC Yes UPLC UPLC Q3->UPLC Yes HPLC Standard HPLC Q3->HPLC No

Caption: Decision tree for selecting an appropriate analytical method for flavonoid analysis.

References

A Researcher's Guide to Quercetin Glycoside Extraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of various methods for extracting quercetin glycosides, valuable flavonoids with numerous health benefits. We delve into the methodologies, quantitative performance, and underlying principles of five common extraction techniques: maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).

This comparative study aims to equip researchers with the necessary information to select the most appropriate extraction method for their specific needs, considering factors such as yield, efficiency, cost, and environmental impact. The data presented is a synthesis of findings from multiple scientific studies.

Comparative Analysis of Extraction Methods

The efficiency of quercetin glycoside extraction varies significantly across different methods. The choice of solvent, temperature, and extraction time are critical parameters influencing the final yield. The following table summarizes the quantitative data from various studies, offering a clear comparison of the performance of each technique.

Extraction MethodPlant MaterialSolventTemperature (°C)TimeYield of Quercetin/Quercetin Glycosides
Maceration Raphanus sativus leavesMethanolRoom Temperature24 hours1.8%
Pea seedsWaterRoom Temperature24 hoursHighest flavonoid and tannin content among tested methods
Soxhlet Extraction Raphanus sativus leavesMethanolBoiling point of solvent24 hoursNot specified, but generally higher than maceration
Spirulina platensisEthanolBoiling point of solventNot specified5.26% (extract yield)
Ultrasound-Assisted Extraction (UAE) 'Idared' Apple Peels80-100% MethanolNot specified15 minutesOptimal for quercetin and its glycosides
Raphanus sativus leavesMethanolNot specified10 minutes11.8%
Onion Solid Wastes59% Ethanol49°CNot specified11.08 mg/g dry weight
Microwave-Assisted Extraction (MAE) Guava LeavesEthanol120°C5 minutesOptimal for quercetin and its glycosides
Red Onion ScalesWater:Ethanol (1:1)Not specified (770W)120 seconds27.20 ± 1.55 mg/g
Onion Peels69.7% EthanolNot specified117 seconds4.75 ± 0.15 mg/g
Supercritical Fluid Extraction (SFE) Onion Skins (Red)CO₂ with 7.6% Ethanol40°C2.5 hours0.024 g/kg
Onion Skins (Yellow)CO₂ with 7.6% Ethanol40°C2.5 hours0.020 g/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the generalized protocols for each of the discussed extraction methods.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period.

Protocol:

  • Grind the dried plant material to a fine powder.

  • Weigh a specific amount of the powdered material and place it in a sealed container.

  • Add the chosen solvent to the container, ensuring the plant material is fully submerged. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).

  • Allow the mixture to stand at room temperature for an extended period, typically 24 to 72 hours, with occasional agitation.

  • After the maceration period, separate the extract from the solid residue by filtration.

  • The filtrate, containing the extracted quercetin glycosides, can then be concentrated or used for further analysis.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration by repeatedly washing the plant material with fresh, hot solvent.

Protocol:

  • Place the powdered plant material in a thimble made of porous material (e.g., cellulose).

  • Position the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill the distillation flask with the extraction solvent, typically to about two-thirds of its volume.

  • Heat the flask. The solvent evaporates, and its vapor travels up to the condenser.

  • The condensed solvent drips into the thimble, immersing the plant material and extracting the desired compounds.

  • Once the solvent level in the thimble reaches the top of the siphon tube, the entire volume of the extract is siphoned back into the distillation flask.

  • This cycle is repeated multiple times over several hours to ensure thorough extraction.

  • After extraction, the solvent in the distillation flask is evaporated to yield the concentrated extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.[1]

Protocol:

  • Mix the powdered plant material with the extraction solvent in a vessel. A typical solid-to-solvent ratio is 1:50 (w/v).[2]

  • Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20 kHz) and power for a defined period, often between 10 to 30 minutes.[1][2]

  • Monitor and control the temperature of the extraction mixture, as sonication can generate heat.

  • After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • The resulting supernatant or filtrate is the final extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[3]

Protocol:

  • Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave irradiation at a set power (e.g., 770 W) and for a specific duration, typically ranging from a few seconds to several minutes.[3]

  • The temperature and pressure inside the vessel will increase, facilitating the extraction process.

  • After the extraction is complete, allow the vessel to cool down before opening.

  • Filter the mixture to separate the extract from the plant residue.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method is known for its selectivity and for producing solvent-free extracts.

Protocol:

  • Load the ground plant material into the extraction vessel.

  • Pump CO₂ into the system and bring it to its supercritical state by controlling the temperature (e.g., 40-60°C) and pressure (e.g., 10-30 MPa).[4]

  • A co-solvent, such as ethanol, may be added to the supercritical CO₂ to enhance the solubility of the target compounds.[4]

  • Pass the supercritical fluid through the extraction vessel, where it dissolves the quercetin glycosides.

  • The resulting solution is then depressurized in a separator, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds.

  • The CO₂ can be recycled for subsequent extractions.

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological implications of quercetin glycosides, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Grinding->Soxhlet UAE UAE Grinding->UAE MAE MAE Grinding->MAE SFE SFE Grinding->SFE Filtration Filtration/ Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation/ Concentration Filtration->Concentration Analysis Analysis (e.g., HPLC) Concentration->Analysis

Caption: General experimental workflow for the comparative extraction of quercetin glycosides.

Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_metabolism Metabolic Regulation Quercetin Quercetin Glycosides NFkB NF-κB Pathway Quercetin->NFkB MAPK MAPK Pathway Quercetin->MAPK Nrf2 Nrf2 Pathway Quercetin->Nrf2 SIRT1 SIRT1/PGC-1α Pathway Quercetin->SIRT1 PI3K_AKT PI3K/AKT Pathway Quercetin->PI3K_AKT Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Inflammation Oxidative_Stress Decreased Oxidative Stress Nrf2->Oxidative_Stress SIRT1->Oxidative_Stress Glucose_Uptake Improved Glucose Uptake PI3K_AKT->Glucose_Uptake

Caption: Key signaling pathways modulated by quercetin glycosides.

Conclusion

The selection of an appropriate extraction method for quercetin glycosides is a multifaceted decision that depends on the specific research goals, available resources, and desired outcomes. While conventional methods like maceration and Soxhlet extraction are simple and require less specialized equipment, they are often time-consuming and may lead to lower yields or degradation of thermolabile compounds.

Modern techniques such as UAE and MAE offer significant advantages in terms of reduced extraction time and increased efficiency.[1][3] SFE stands out as a green technology that provides high selectivity and a solvent-free product, although it requires more sophisticated and expensive equipment.

This guide provides a foundational understanding of the comparative performance and methodologies of these extraction techniques. Researchers are encouraged to further optimize the presented protocols based on their specific plant material and analytical requirements to achieve the highest quality and yield of quercetin glycosides for their scientific endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of Quercetin 3-O-gentiobioside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any disposal activities, it is imperative to consult your institution's chemical hygiene plan and local regulations. All personnel involved in handling chemical waste must be adequately trained in proper waste management procedures.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A lab coat or other protective clothing is mandatory.[1]

General Handling:

  • Avoid the formation of dust.[2][3]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[2][4]

  • Ensure thorough skin-cleansing after handling the product.[1]

Quantitative Data Summary

Specific quantitative disposal limits for Quercetin 3-O-gentiobioside are not explicitly defined in available documentation. However, for proper waste labeling and documentation, the following chemical identifiers are crucial.

PropertyValue
Chemical Name Quercetin 3-O-gentiobioside
Molecular Formula C₂₇H₃₀O₁₇
Molecular Weight 626.5 g/mol
Appearance Powder

Source: PubChem[5]

Step-by-Step Disposal Protocol

The disposal of Quercetin 3-O-gentiobioside should be managed as hazardous chemical waste.[2] The following steps provide a general framework for its proper disposal.

1. Waste Characterization and Segregation:

  • Treat as Hazardous Waste: All waste containing Quercetin 3-O-gentiobioside, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[2]

  • Segregation: Store waste containers according to chemical compatibility to prevent hazardous reactions.[1] Keep this organic compound separate from strong oxidizing agents, with which it can react violently.[1]

2. Waste Collection and Containerization:

  • Solid Waste: Collect any unused or expired powder in a designated, compatible waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof container.

  • Contaminated Materials: Items such as gloves, paper towels, and pipette tips that have come into contact with the compound should be disposed of as chemically contaminated solid waste.[1]

  • Container Selection: Utilize appropriate, leak-proof containers with secure, tight-fitting caps for waste collection.[1]

3. Labeling and Storage:

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Quercetin 3-O-gentiobioside."[1] Do not use abbreviations or chemical formulas.[1]

  • Date of Generation: The date when the waste was first added to the container must be recorded on the label.[1]

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[2]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[2]

  • Do Not Dispose in General Waste or Drains: Under no circumstances should Quercetin 3-O-gentiobioside or its containers be disposed of in the regular trash or poured down the drain.[2][6]

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the neutralization or deactivation of Quercetin 3-O-gentiobioside for disposal. The recommended procedure is to treat it as hazardous waste and transfer it to a licensed disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Quercetin 3-O-gentiobioside, from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Storage & Disposal start Start: Handling Quercetin 3-O-gentiobioside ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a well-ventilated area, avoiding dust formation ppe->handling solid_waste Solid Waste (Unused powder, contaminated items) handling->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) handling->liquid_waste collect_solid Collect in a labeled, sealed hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container liquid_waste->collect_liquid segregate Segregate from incompatible materials (e.g., strong oxidizers) collect_solid->segregate collect_liquid->segregate store Store in a designated secure waste area segregate->store dispose Dispose via a licensed hazardous waste contractor store->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of Quercetin 3-O-gentiobioside.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.